3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Description
The exact mass of the compound 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159158. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-3-2-5(4-6)7-8;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFOZNFZGMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511325 | |
| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88529-80-0 | |
| Record name | 88529-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride molecular weight
An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, providing the field-proven insights necessary to effectively utilize this versatile chemical building block.
Core Chemical Identity and Physicochemical Properties
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring, which is a cornerstone scaffold in modern medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic applications. Its identity is defined by the Chemical Abstracts Service (CAS) number 88529-80-0 .[1]
The presence of a reactive chloromethyl group at the 3-position of the pyrazole ring makes it a potent electrophile, primed for nucleophilic substitution reactions. This feature is central to its utility as a building block for constructing more complex molecular architectures.
Quantitative Data Summary
For ease of reference, the key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂N₂ | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| CAS Number | 88529-80-0 | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES Code | CN1N=C(CCl)C=C1.[H]Cl | [1] |
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is not merely a simple heterocycle; it is recognized as a "privileged scaffold" in drug discovery. This designation is earned due to its ability to bind to multiple, diverse biological targets through various non-covalent interactions. Its planar structure, combined with strategically positioned nitrogen atoms capable of acting as hydrogen bond donors and acceptors, allows for versatile molecular recognition.
The significance of this scaffold is underscored by the number of U.S. FDA-approved drugs that incorporate a pyrazole core. These drugs span a wide range of therapeutic areas, including oncology (e.g., Ibrutinib, Ruxolitinib), infectious diseases, and neurological conditions.[3][4] A recent analysis revealed that between 2014 and 2023, 20 new drugs containing the pyrazole scaffold were approved, with 45% of them being for cancer treatment.[4] This track record establishes a strong precedent for the development of new chemical entities based on this framework.
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and reliable method involves the chlorination of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, followed by salt formation. This approach is favored for its high efficiency and the availability of starting materials.
Proposed Synthetic Workflow
The logical flow from the precursor alcohol to the final hydrochloride salt is outlined below. This two-step process is designed for efficiency and control.
Caption: Synthetic workflow for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a self-validating system based on established chemical principles for converting a primary alcohol to a hydrochloride salt.
Step 1: Chlorination of (1-methyl-1H-pyrazol-3-yl)methanol
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq).
-
Solvent: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform. The choice of an aprotic solvent is critical to prevent quenching of the thionyl chloride.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise via the dropping funnel over 30 minutes. The slight excess of thionyl chloride ensures the complete conversion of the alcohol.
-
Causality: Thionyl chloride is an excellent reagent for this transformation because it reacts with the alcohol to form an intermediate alkyl chlorosulfite. This intermediate then undergoes an internal nucleophilic substitution (Sₙi) reaction, where the chloride attacks the carbon, and the leaving group decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. This decomposition is irreversible and drives the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. The bicarbonate neutralizes the excess thionyl chloride and the HCl generated. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 3-(chloromethyl)-1-methyl-1H-pyrazole.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base obtained in Step 1 in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Precipitation: To this solution, add a solution of hydrogen chloride in diethyl ether (commercially available, typically 2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Trustworthiness: The insolubility of the ionic hydrochloride salt in nonpolar organic solvents like ether provides a simple and effective method for purification via precipitation, separating it from non-basic organic impurities.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Reactivity and Synthetic Utility
The primary utility of this compound lies in the reactivity of the C-Cl bond in the chloromethyl group. This group functions as a potent electrophile, making it an ideal substrate for Sₙ2 reactions with a wide variety of nucleophiles. This allows for the straightforward introduction of the 1-methyl-pyrazole moiety into larger, more complex molecules.
Key Transformation Pathways
Caption: Reactivity of the chloromethyl group in Sₙ2 substitutions.
This reactivity is frequently exploited in medicinal chemistry. For instance, in the synthesis of novel enzyme inhibitors, the pyrazole building block can be tethered to other pharmacophoric fragments through ether, amine, or thioether linkages formed via this reaction.[5] The choice of nucleophile and reaction conditions allows for precise control over the final molecular structure, enabling the systematic exploration of a chemical space around the pyrazole core.
Safe Handling, Storage, and Disposal
Trustworthiness in safety is paramount. 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a hazardous substance and must be handled with appropriate precautions.
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Hazard Identification: The compound is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] It falls under UN Hazard Class 8, Packing Group II.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[1] This prevents degradation from moisture and atmospheric contaminants.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be treated as hazardous chemical waste.
Conclusion: A Strategic Asset for Modern Synthesis
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is more than just a chemical reagent; it is a strategic building block for the rapid and efficient synthesis of novel compounds. Its stable, easy-to-handle salt form, combined with the versatile reactivity of the chloromethyl group, provides a reliable entry point for incorporating the medicinally-proven pyrazole scaffold. For researchers in drug discovery and materials science, mastering the use of this compound opens a direct path to innovative molecular design and development.
References
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LookChem. 3-(Chloromethyl)-1-methyl-1H-pyrazole. [Link]
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Makawana, J. A., et al. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
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El-Sawy, E. R., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
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PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]
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Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Medicinal Chemistry Research. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure is a versatile framework for developing agents across a wide therapeutic spectrum, including treatments for cancer, inflammation, and infectious diseases.[3][4][5] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature the pyrazole core, underscoring its importance in drug discovery.[1]
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly valuable and reactive building block for synthesizing a diverse library of these derivatives. The presence of the N1-methyl group is a key design feature; it prevents the tautomerism often observed in N-unsubstituted pyrazoles, thereby simplifying reactions and ensuring regiochemical integrity.[6][7] The chloromethyl group at the C3 position serves as a potent electrophilic handle, enabling straightforward alkylation of various nucleophiles via nucleophilic substitution reactions.
This guide provides an in-depth exploration of the synthetic utility of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl. It offers detailed, field-proven protocols for its reaction with nitrogen, oxygen, and sulfur nucleophiles, explains the rationale behind experimental choices, and provides troubleshooting guidance for researchers, scientists, and drug development professionals.
Core Reaction Principle: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the chloride ion from the chloromethyl group by a nucleophile (Nu:). This reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The hydrochloride salt form of the reagent necessitates the use of a base to either neutralize the HCl in situ or to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.
Caption: General SN2 mechanism for pyrazole derivative synthesis.
Critical Safety and Handling Procedures
3-(Chloromethyl)-1-methyl-1H-pyrazole HCl and related chloromethyl heterocycles are potent alkylating agents and should be handled with care.
-
Hazard Profile: Classified as causing severe skin burns, eye damage, and potential respiratory irritation.[8][9] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles. A face shield is recommended when handling larger quantities.
-
Handling: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases or oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Protocol 1: Synthesis via N-Alkylation of Amines
The formation of a C-N bond by alkylating primary or secondary amines is a fundamental transformation for creating analogues of bioactive molecules, including kinase inhibitors.[12]
Causality & Experimental Rationale: The choice of base is critical. An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is sufficiently strong to neutralize the HCl salt and deprotonate anilinic or aliphatic amines to facilitate the reaction, while being mild enough to prevent side reactions. It is also easily removed during aqueous work-up. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively dissolves the reagents and facilitates the SN2 mechanism.
Caption: Experimental workflow for the N-alkylation protocol.
Detailed Step-by-Step Methodology: N-Alkylation
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the amine/aniline substrate (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.2-0.5 M. To this solution, add 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl (1.05-1.2 eq) followed by powdered anhydrous potassium carbonate (2.5-3.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with an organic solvent such as ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Value/Reagent | Rationale |
| Electrophile | 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl | Provides the core pyrazole scaffold. |
| Nucleophile | Primary/Secondary Amine or Aniline (1.0 eq) | The molecule to be functionalized. |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (2.5-3.0 eq) | Neutralizes HCl and deprotonates the nucleophile. |
| Solvent | Anhydrous DMF, Acetonitrile, or DMSO | Polar aprotic solvent to facilitate SN2 reaction. |
| Temperature | 60-100 °C | Provides activation energy for the reaction. |
| Time | 4-24 hours | Varies based on the nucleophilicity of the amine. |
Protocol 2: Synthesis via O-Alkylation of Phenols
The synthesis of aryl ethers containing a pyrazole moiety is another critical route to novel compounds, including potential anti-fibrosis agents like pirfenidone analogues.[13][14][15]
Causality & Experimental Rationale: Phenols are generally less nucleophilic than amines and require a stronger base to be deprotonated into the more reactive phenoxide anion. Sodium hydride (NaH) is an effective, non-nucleophilic strong base for this purpose, generating hydrogen gas as the only byproduct. The reaction must be conducted under strictly anhydrous conditions as NaH reacts violently with water. The choice of an aprotic polar solvent like DMF or THF is crucial to prevent proton sources from quenching the phenoxide and to favor O-alkylation over potential C-alkylation.[16][17]
Detailed Step-by-Step Methodology: O-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq) and anhydrous DMF (or THF) to a concentration of 0.2-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Reagent Addition: Re-cool the mixture to 0 °C and add a solution of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Gentle heating (40-60 °C) may be required for less reactive phenols.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Follow steps 5-8 from the N-Alkylation protocol.
| Parameter | Recommended Value/Reagent | Rationale |
| Nucleophile | Phenol or substituted phenol (1.0 eq) | The hydroxyl-containing substrate. |
| Base | NaH (1.2 eq) or K₂CO₃ (3.0 eq) | NaH for complete deprotonation; K₂CO₃ for activated phenols. |
| Solvent | Anhydrous DMF or THF | Aprotic solvent to stabilize the phenoxide and avoid C-alkylation. |
| Temperature | 0 °C to 60 °C | Initial deprotonation at 0°C for safety; reaction may require heat. |
| Time | 6-24 hours | Dependent on the acidity and steric hindrance of the phenol. |
Protocol 3: Synthesis via S-Alkylation of Thiols
Thioethers are important functionalities in drug design. Thiols are excellent nucleophiles, and their alkylation often proceeds under milder conditions than their oxygen counterparts.
Causality & Experimental Rationale: Thiols are generally more acidic and more nucleophilic than the corresponding alcohols.[18] This enhanced reactivity means that a milder base, such as potassium carbonate, is usually sufficient to form the highly nucleophilic thiolate anion. The reaction often proceeds to completion at room temperature, providing a more energy-efficient and selective transformation.
Detailed Step-by-Step Methodology: S-Alkylation
The protocol is nearly identical to the N-Alkylation procedure.
-
Follow steps 1-2 of the N-Alkylation protocol, substituting the amine with the desired thiol (1.0 eq).
-
The reaction can typically be run at room temperature. Stir for 2-8 hours. Gentle heating (40 °C) can be applied if the reaction is sluggish.
-
Monitor and work-up as described in the N-Alkylation protocol (steps 4-8).
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated (sterically hindered or electron-poor) nucleophile. | 1. For phenols, switch from K₂CO₃ to NaH. 2. Increase temperature in 10-20 °C increments. 3. Increase reaction time; consider a more forcing solvent like DMSO. |
| Multiple Products on TLC | 1. C-alkylation of phenols. 2. Di-alkylation of a primary amine. 3. Degradation of starting material or product. | 1. Ensure strictly aprotic conditions; use NaH in THF/DMF. 2. Use a slight excess of the amine or add the electrophile slowly at a low temperature. 3. Reduce reaction temperature and/or time. |
| Starting Material Remains | 1. Insufficient equivalents of electrophile or base. 2. Reaction has not reached completion. 3. Inactive reagents (e.g., old NaH). | 1. Re-check stoichiometry; add a small additional portion of the limiting reagent. 2. Extend the reaction time. 3. Use a fresh bottle of the base. |
Conclusion
3-(Chloromethyl)-1-methyl-1H-pyrazole HCl is a robust and versatile electrophile for the synthesis of diverse pyrazole-containing molecules. By carefully selecting the base, solvent, and temperature, researchers can efficiently perform N-, O-, and S-alkylation reactions to generate novel compounds for screening in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for these synthetic endeavors, emphasizing safety, efficiency, and a rational approach to experimental design.
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Hsieh, T. H., et al. (2006). A practical approach for regioselective mono-nitration of phenols under mild conditions. Tetrahedron Letters. [Link]
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ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]
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National Institutes of Health (NIH). (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyrazoles: A Guide for Researchers in Medicinal Chemistry
Introduction: The Strategic Importance of Functionalized Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal framework for the design of targeted therapeutics. The functionalization of the pyrazole core is paramount in modulating the pharmacological profile of these molecules. Among the various synthetic handles, the 3-(chloromethyl) group serves as a highly versatile electrophilic site, enabling the introduction of a wide array of functional groups through nucleophilic substitution. This allows for the systematic exploration of the chemical space around the pyrazole core, which is crucial for optimizing drug-receptor interactions and enhancing pharmacokinetic properties.
This guide provides a comprehensive overview of the experimental protocols for nucleophilic substitution on 3-(chloromethyl)pyrazoles. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation in their work. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for various nucleophiles, and discuss key experimental considerations to ensure successful and reproducible outcomes.
Mechanistic Insights: The SN2 Pathway and Controlling Regioselectivity
The nucleophilic substitution on 3-(chloromethyl)pyrazoles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This is a single-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, leading to the displacement of the chloride leaving group in a concerted fashion.[4]
The SN2 Reaction at the 3-(Chloromethyl) Group
The carbon atom of the chloromethyl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and the pyrazole ring. The SN2 mechanism is favored due to the primary nature of the carbon center, which minimizes steric hindrance for the incoming nucleophile.[5] The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the carbon atom.[3]
Diagram of the SN2 Reaction Mechanism
Caption: Generalized SN2 mechanism at the chloromethyl group.
A Critical Consideration: Regioselectivity and Potential Side Reactions
A key challenge in the functionalization of N-unsubstituted pyrazoles is the potential for competitive N-alkylation at the pyrazole ring nitrogens.[6] The pyrazole anion, formed under basic conditions, is a potent nucleophile. To favor the desired C-alkylation at the 3-(chloromethyl) group, several strategies can be employed:
-
Protection of the Pyrazole Nitrogen: The most straightforward approach is to protect the pyrazole nitrogen with a suitable protecting group, such as a triphenylmethyl (trityl) or a para-methoxybenzyl (PMB) group. This removes the nucleophilic site on the ring, directing the reaction exclusively to the chloromethyl group.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the N- versus C-alkylation ratio. Non-polar, aprotic solvents and milder bases can favor C-alkylation.
-
N-Substituted Pyrazoles: Whenever possible, starting with an N-substituted 3-(chloromethyl)pyrazole is the most effective way to circumvent the issue of regioselectivity. The substituent on the nitrogen atom can also be chosen to modulate the electronic properties of the pyrazole ring.
Preparation of Starting Material: 3-(Chloromethyl)pyrazole Hydrochloride
A common precursor for these reactions is 3-(chloromethyl)pyrazole, often used as its hydrochloride salt for improved stability and handling. A general synthetic approach involves the chlorination of 3-(hydroxymethyl)pyrazole.
Protocol: Synthesis of 3-(Chloromethyl)pyrazole Hydrochloride
-
Reaction Setup: To a stirred solution of 3-(hydroxymethyl)pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess solvent and SOCl₂. The resulting solid residue is the hydrochloride salt of 3-(chloromethyl)pyrazole. This can be further purified by recrystallization from a suitable solvent system like isopropanol/ether.
Experimental Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for the reaction of 3-(chloromethyl)pyrazoles with a range of common nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive reagents.
Diagram of the General Experimental Workflow
Caption: General workflow for nucleophilic substitution on 3-(chloromethyl)pyrazoles.
Protocol 1: Synthesis of 3-(Aminomethyl)pyrazoles
The introduction of an amino group is a common transformation in drug discovery to introduce a basic center for salt formation or to act as a hydrogen bond donor/acceptor.
-
Materials:
-
3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)
-
Amine (primary or secondary, 2.0-3.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 eq)
-
Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Dichloromethane (DCM))
-
-
Procedure:
-
To a solution of the amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.
-
Add the 3-(chloromethyl)pyrazole hydrochloride portion-wise to the stirred mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(aminomethyl)pyrazole.
-
Protocol 2: Synthesis of 3-(Azidomethyl)pyrazoles
The azide moiety is a versatile functional group that can be readily converted to an amine via reduction or participate in "click" chemistry reactions (Huisgen cycloaddition).
-
Materials:
-
3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)
-
Sodium azide (NaN₃, 1.5-2.0 eq)
-
Solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
Dissolve the 3-(chloromethyl)pyrazole hydrochloride in the solvent.
-
Add sodium azide portion-wise at room temperature. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-(azidomethyl)pyrazole can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.
-
Protocol 3: Synthesis of 3-(Thiomethyl)pyrazoles
The introduction of a thioether linkage is important for mimicking certain biological interactions and for further functionalization through oxidation to sulfoxides or sulfones.
-
Materials:
-
3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., K₂CO₃ or NaH, 1.2 eq)
-
Solvent (e.g., DMF or ACN)
-
-
Procedure:
-
To a solution of the thiol in the solvent, add the base at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to form the thiolate anion.
-
Add a solution of 3-(chloromethyl)pyrazole hydrochloride in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Synthesis of 3-(Cyanomethyl)pyrazoles
The cyano group is a useful precursor for the synthesis of carboxylic acids, amides, and amines.
-
Materials:
-
3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)
-
Solvent (e.g., DMSO or DMF)
-
-
Procedure:
-
Dissolve the 3-(chloromethyl)pyrazole hydrochloride in the solvent.
-
Add the cyanide salt portion-wise at room temperature. Caution: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Carefully pour the reaction mixture into a large volume of water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts thoroughly with water and brine to remove residual cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 3-(cyanomethyl)pyrazole by column chromatography or recrystallization.
-
Data Summary: Representative Reaction Conditions
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amine | R¹R²NH | K₂CO₃, Et₃N | ACN, DMF | 50-80 | 2-12 |
| Azide | NaN₃ | - | DMF, DMSO | 25-50 | 1-6 |
| Thiol | RSH | K₂CO₃, NaH | DMF, ACN | 0 to 25 | 1-4 |
| Cyanide | NaCN, KCN | - | DMSO, DMF | 25-60 | 2-8 |
Product Analysis and Characterization
The successful synthesis of the desired substituted pyrazole should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The appearance of a new signal corresponding to the methylene protons adjacent to the pyrazole ring and the newly introduced functional group, and the disappearance of the signal for the chloromethyl protons are key indicators of a successful reaction.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the characteristic stretch of the azide (~2100 cm⁻¹) or cyano (~2250 cm⁻¹) group.[8]
Troubleshooting and Further Considerations
-
Low Yields: If the reaction yields are low, consider increasing the reaction temperature, changing the solvent to a more polar aprotic one (e.g., DMF or DMSO), or using a stronger base (for reactions that require one). Ensure that the starting materials are pure and dry.
-
Mixture of Products: If a mixture of N- and C-alkylated products is observed, consider protecting the pyrazole nitrogen before performing the substitution reaction.
-
No Reaction: If no reaction occurs, ensure that the nucleophile is sufficiently reactive. For weaker nucleophiles, the use of a phase-transfer catalyst may be beneficial. Also, confirm the integrity of the 3-(chloromethyl)pyrazole starting material.
Conclusion
The nucleophilic substitution on 3-(chloromethyl)pyrazoles is a robust and versatile method for the synthesis of a diverse range of functionalized pyrazole derivatives. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions to manage regioselectivity, researchers can efficiently generate novel compounds with potential therapeutic applications. The protocols provided in this guide serve as a starting point for the exploration of this important synthetic transformation in the pursuit of new and improved drug candidates.
References
-
[Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Semantic Scholar.]([Link]
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- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for Monitoring Reactions with 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl: A Comprehensive Guide
An Application Note from the Senior Application Scientist
Abstract
This guide provides detailed application notes and validated protocols for the analytical monitoring of chemical reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl. As a critical building block in pharmaceutical and agrochemical synthesis, robust and reliable analytical methods are paramount for ensuring reaction completion, optimizing yield, and controlling impurity profiles.[1][2][3][4] This document is intended for researchers, process chemists, and quality control analysts in drug development and manufacturing. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for both qualitative and quantitative analysis. Furthermore, we will discuss the principles of in-situ reaction monitoring for gaining deeper mechanistic insights.
Introduction: The Significance of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly reactive heterocyclic intermediate. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs.[4][5] The chloromethyl group at the 3-position serves as a reactive handle, primarily for nucleophilic substitution (SN) reactions, allowing for the facile introduction of diverse functional groups.[6][7]
Given its reactivity, monitoring reactions involving this intermediate is crucial for several reasons:
-
Ensuring Complete Consumption: Unreacted starting material can be a critical impurity that is difficult to remove in downstream steps.
-
Quantifying Product Formation: Accurate quantification is essential for determining reaction yield and efficiency.
-
Identifying Side-Products: The reactive nature of the chloromethyl group can lead to the formation of byproducts (e.g., dimers, hydrolysis products) that must be identified and controlled.
-
Optimizing Reaction Conditions: Real-time or frequent monitoring allows chemists to build kinetic profiles, understand reaction mechanisms, and optimize parameters like temperature, time, and reagent stoichiometry.[8]
This guide provides the foundational analytical methodologies to achieve these goals, ensuring the development of robust and reproducible chemical processes.
General Workflow for Reaction Monitoring
A typical offline analysis involves carefully taking a sample from the reaction mixture, quenching the reaction to prevent further transformation, and preparing it for analysis. This systematic approach ensures that the analytical result is a true snapshot of the reaction at the time of sampling.
Caption: General workflow for offline reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for monitoring the progress of most organic reactions involving non-volatile and thermally stable compounds. For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) with UV detection is particularly effective.[9][10]
Causality Behind Method Choices: We select an RP-HPLC method because the starting material, intermediates, and final products are typically polar to moderately non-polar, making them ideal for separation on a non-polar stationary phase like C18. A UV detector is chosen because the pyrazole ring is a chromophore that absorbs UV light, allowing for sensitive detection. Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase helps to produce sharp, symmetrical peaks by suppressing silanol interactions on the column and ensuring consistent ionization of the analytes.
Protocol: RP-HPLC for Reaction Monitoring
Objective: To separate and quantify 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl, nucleophilic reagents, and the resulting product(s).
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Standard system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min.[9] |
| Column Temperature | 30 °C. |
| Detection | UV at 210 nm or 220 nm (or PDA detector scanning 200-400 nm). |
| Injection Volume | 5-10 µL.[9] |
Step-by-Step Methodology:
-
Sample Preparation: a. Carefully withdraw ~50 µL from the reaction vessel. b. Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 mixture of Mobile Phase A and B in a pre-weighed HPLC vial. The dilution factor should be adjusted to ensure the final concentration is within the linear range of the detector. c. Cap the vial and vortex thoroughly.
-
System Suitability: a. Before running samples, inject a standard solution containing known concentrations of the starting material and product. b. Verify that the system meets predefined criteria for resolution (>2.0 between key peaks), tailing factor (<1.5), and reproducibility (%RSD <2% for 5 replicate injections).
-
Analysis: a. Place the prepared sample vial(s) in the autosampler. b. Run the HPLC method.
-
Data Interpretation: a. Identify peaks based on their retention times, which should be established using pure standards. The starting material, being more polar, will typically elute earlier than the less polar product of a nucleophilic substitution. b. Integrate the peak areas. c. Calculate the percent conversion by monitoring the disappearance of the starting material relative to the appearance of the product. The area percent method can be used for a quick estimation, but for accurate quantification, a calibration curve should be generated using standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive technique ideal for analyzing volatile and semi-volatile compounds. It is particularly useful for detecting and quantifying residual starting material and any volatile byproducts or impurities.[11][12] Alkyl halides, such as our target molecule, are well-suited for GC analysis.[13]
Causality Behind Method Choices: The choice of GC-MS is driven by its high resolving power and the definitive identification provided by the mass spectrometer. A mid-polar column (e.g., 6% cyanopropylphenyl) is effective for separating compounds with varying polarity like the starting material and potential side products.[13] The HCl salt is not volatile; therefore, the sample must be neutralized and extracted into an organic solvent before injection.
Protocol: GC-MS for Impurity Profiling
Objective: To detect and identify trace levels of 3-(Chloromethyl)-1-methyl-1H-pyrazole and other volatile species in the reaction mixture.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC-MS System | GC with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole). |
| Column | VF-624ms (or similar), 30 m x 0.25 mm ID, 1.4 µm film thickness. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min. |
| Injector Temp. | 250 °C. |
| Oven Program | Hold at 60 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min. |
| MS Transfer Line | 250 °C. |
| Ion Source Temp. | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | 40-400 m/z. |
Step-by-Step Methodology:
-
Sample Preparation: a. Withdraw ~100 µL from the reaction vessel. b. Quench in 1 mL of water. c. Carefully neutralize the sample with a saturated sodium bicarbonate solution until effervescence ceases. d. Extract the aqueous layer with 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). e. Vortex vigorously, then allow the layers to separate. f. Transfer the organic layer to a GC vial. A drying agent (e.g., anhydrous Na₂SO₄) can be added if necessary.
-
Analysis: a. Inject 1 µL of the prepared organic solution into the GC-MS.
-
Data Interpretation: a. Identify compounds by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns and comparing them to a spectral library (e.g., NIST). b. The molecular ion of 3-(Chloromethyl)-1-methyl-1H-pyrazole (free base) would be expected at m/z 130, with a characteristic isotopic pattern for the chlorine atom (M+2 peak at ~32% of the M peak).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards, provided a certified internal standard is used.[14][15] It is an excellent tool for confirming the structure of the final product and identifying unexpected isomers or byproducts.[16]
Causality Behind Method Choices: ¹H NMR is chosen for its speed and the wealth of information it provides on the molecular structure. Key diagnostic signals, such as the disappearance of the starting material's -CH₂Cl protons and the appearance of new signals for the product's corresponding protons, provide unambiguous evidence of the reaction's progress. An internal standard with a known concentration and a signal in a clear region of the spectrum allows for direct calculation of the concentration of other species.
Protocol: ¹H NMR for Structural Confirmation and Quantification
Objective: To monitor the conversion of starting material to product and confirm the structure of the product.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | 400 MHz or higher. |
| Solvent | DMSO-d₆ (if reaction solvent is DMSO) or CDCl₃ (after extraction). Choose a solvent that dissolves all components. |
| Internal Standard | Maleic acid, 1,3,5-trimethoxybenzene, or another suitable standard with a known purity and non-overlapping peaks. |
| Pulse Program | Standard single pulse experiment with sufficient relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton). |
| Number of Scans | 16 or higher for good signal-to-noise. |
Step-by-Step Methodology:
-
Sample Preparation: a. Withdraw ~100 µL from the reaction mixture. b. If necessary, quench and perform a work-up (e.g., extraction) to remove interfering salts or reagents. Evaporate the solvent. c. Accurately weigh a specific amount of the crude reaction mixture into an NMR tube. d. Accurately weigh and add a known amount of the internal standard. e. Add ~0.6 mL of the deuterated solvent, cap, and mix until fully dissolved.
-
Analysis: a. Acquire the ¹H NMR spectrum. b. Process the spectrum (phase and baseline correction).
-
Data Interpretation: a. Qualitative: Identify the characteristic signals for the starting material (e.g., -CH₂Cl singlet ~4.7 ppm, N-CH₃ singlet ~3.8 ppm in CDCl₃) and the product. For a substitution reaction with a nucleophile 'Nu', the -CH₂Cl signal will disappear and be replaced by a new -CH₂-Nu signal at a different chemical shift. b. Quantitative: Integrate the area of a well-resolved peak for the product (A_prod), the starting material (A_sm), and the internal standard (A_std). Knowing the moles of the internal standard (moles_std) and the number of protons for each integrated signal (N_prod, N_sm, N_std), the moles of the product and starting material can be calculated:
-
molesanalyte = (Aanalyte / Nanalyte) * (Nstd / Astd) * molesstd
-
Caption: Logical relationship of key NMR signals during reaction.
Method Selection and Validation
The choice of analytical method depends on the specific information required. HPLC is excellent for routine quantitative monitoring, GC-MS excels at trace volatile analysis, and NMR provides definitive structural proof. For robust process development, results from one technique should ideally be confirmed by another.
All analytical methods developed for pharmaceutical applications must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[17][18][19] This involves formally documenting the method's specificity, linearity, range, accuracy, precision, and robustness.
Advanced Monitoring: In-Situ Spectroscopy
For a deeper understanding of reaction kinetics and mechanisms, in-situ (real-time) monitoring is invaluable.[20][21] Techniques like ReactIR™, which uses an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, can track the concentration of key species by monitoring their characteristic infrared absorption bands.[22][23] This eliminates the need for sampling and quenching, providing a continuous and accurate profile of the reaction as it happens.
Conclusion
Effectively monitoring reactions of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl is fundamental to developing safe, efficient, and reproducible synthetic processes. This guide outlines robust and reliable protocols for HPLC, GC-MS, and NMR analysis. By selecting the appropriate technique and adhering to systematic protocols, researchers can gain critical insights into their chemical transformations, leading to accelerated development timelines and higher quality products. The implementation of these methods provides a solid analytical foundation for any project utilizing this versatile chemical intermediate.
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
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Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link]
-
3-(Chloromethyl)-1-methyl-1H-pyrazole. LookChem. Available at: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
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Application Notes and Protocols: Synthesis of N-Substituted Methyl-Pyrazoles via Reaction of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core structure of numerous blockbuster drugs and promising clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold for designing potent and selective therapeutic agents. Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][2] The functionalization of the pyrazole ring, particularly through N-alkylation, allows for the precise tuning of a molecule's physicochemical properties, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[3][4][5]
This application note provides a detailed guide to a crucial synthetic transformation: the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with various amines. This reaction is a robust and versatile method for introducing diverse functionalities onto the pyrazole scaffold, paving the way for the exploration of novel chemical space in drug discovery programs.
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a classical nucleophilic substitution mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The hydrochloride salt of the starting material plays a dual role: it enhances the stability of the reagent and, upon reaction with a base, generates the free base of the pyrazole in situ.
The presence of a suitable base is critical to neutralize the hydrochloric acid that is both part of the starting material and generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions.
Caption: General reaction mechanism for the nucleophilic substitution of 3-(chloromethyl)-1-methyl-1H-pyrazole with an amine.
Experimental Protocol: A Self-Validating System
This protocol provides a general procedure for the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with a primary or secondary amine. The quantities and conditions can be adapted based on the specific amine used.
Materials and Reagents:
-
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq).
-
Add the amine (1.1 - 1.5 eq) to the flask.
-
Suspend the reactants in a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of the pyrazole starting material).
-
Add a base, such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq), to the mixture. The use of an inorganic base like potassium carbonate can simplify the workup.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the amine. Aromatic amines may require higher temperatures than aliphatic amines.[6][7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. Visualize the spots under a UV lamp. The reaction is complete when the starting pyrazole spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the solid byproducts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product, as determined by TLC, and concentrate under reduced pressure to yield the final N-substituted methyl-pyrazole.
-
Caption: A streamlined workflow for the synthesis and purification of N-substituted methyl-pyrazoles.
Data Presentation: Key Reaction Parameters
The success of the N-alkylation reaction is highly dependent on the choice of reagents and conditions. The following table summarizes typical parameters that can be used as a starting point for optimization.
| Parameter | Typical Range/Options | Rationale and Field-Proven Insights |
| Amine Substrate | Primary and Secondary Aliphatic or Aromatic Amines | Aliphatic amines are generally more nucleophilic and react at lower temperatures than aromatic amines.[7] Sterically hindered amines may require longer reaction times or higher temperatures. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | An inorganic base like K₂CO₃ is often preferred for ease of removal during workup. Organic bases like Et₃N are soluble in the reaction medium and can be effective but require aqueous extraction for removal. |
| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dichloromethane (DCM) | Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions. DMF can be particularly effective for less reactive amines due to its higher boiling point. |
| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the nucleophilicity of the amine. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish. |
| Reaction Time | 2 to 24 hours | The reaction time is dependent on the specific substrates and conditions used. Close monitoring by TLC is essential to determine the point of completion. |
Safety and Handling Precautions
-
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride and its derivatives are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood.[8][9][10][11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11][12]
-
Amines can be corrosive and have strong odors. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[8][9][10][11][12]
Conclusion
The reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with amines is a powerful and versatile tool in the arsenal of medicinal chemists. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of novel pyrazole derivatives for biological screening. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for the successful implementation of this important synthetic transformation in drug discovery and development.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10185–10198. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). Molecules, 26(11), 3324. [Link]
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015). ARKIVOC, 2015(7), 63-76. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10185–10198. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 10843–10853. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). Journal of Drug Delivery and Therapeutics, 15(4), 1-10. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3409. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 10843-10853. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). Google Patents.
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3409. [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved January 27, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules, 27(23), 8565. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2023). SlideShare. Retrieved January 27, 2026, from [Link]
-
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019). Molecules, 24(3), 599. [Link]
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The Pyrazole Scaffold: Leveraging Click Chemistry for Advanced Applications in Research and Drug Development
Introduction: The Enduring Significance of the Pyrazole Moiety and the Transformative Power of Click Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science. Its remarkable metabolic stability and versatile biological activities have cemented its role in a multitude of approved therapeutics.[1][2] The advent of "click chemistry," a concept introduced by K. B. Sharpless, has revolutionized the way chemists approach the synthesis of complex molecular architectures.[3][4] These reactions are characterized by their high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, making them ideal for applications in drug discovery, bioconjugation, and materials science.[3][4]
This technical guide provides an in-depth exploration of the intersection of these two powerful tools: the application of click chemistry to functionalize and utilize pyrazole-containing compounds for advanced research and development. We will delve into the mechanistic underpinnings of key click reactions, provide detailed, field-proven protocols, and showcase the diverse applications of the resulting pyrazole conjugates.
Core Concepts in Pyrazole-Focused Click Chemistry
The synergy between pyrazoles and click chemistry primarily revolves around the introduction of "clickable" handles—typically terminal alkynes or azides—onto the pyrazole scaffold. This allows for the covalent linking of the pyrazole unit to other molecules of interest, such as biomolecules, fluorescent probes, or drug fragments, with exceptional efficiency and specificity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][4] The reaction is renowned for its reliability and exhibits an enormous rate acceleration (107 to 108) compared to the uncatalyzed thermal cycloaddition.[3] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the potential cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, copper-free alternative.[5] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.[5] The relief of ring strain provides the thermodynamic driving force for the reaction.
Application Notes & Protocols
Application I: Synthesis of Pyrazole-Triazole Hybrids for Drug Discovery
The creation of hybrid molecules by linking a pyrazole scaffold to other pharmacophores via a triazole linker is a common strategy in drug discovery to explore new chemical space and identify novel biological activities.
Protocol 1: Synthesis of a Pyrazole-Triazole Hybrid via CuAAC
This protocol describes the synthesis of a pyrazole-triazole hybrid, starting from a triazene-protected pyrazole, which is converted to a pyrazolyl azide and subsequently reacted with an alkyne.[6]
Step 1: Synthesis of Pyrazolyl Azide [6]
-
Materials:
-
Triazene-protected pyrazole precursor
-
Trifluoroacetic acid (TFA)
-
Azidotrimethylsilane (TMS-N₃)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the triazene-protected pyrazole in DCM at 0 °C. b. Add TFA and TMS-N₃ to the solution. c. Allow the reaction to warm to room temperature and stir for 3-16 hours, monitoring by TLC. d. Upon completion, quench the reaction with saturated aqueous NaHCO₃. e. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the pyrazolyl azide.
Step 2: CuAAC Reaction [6]
-
Materials:
-
Pyrazolyl azide (from Step 1)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF) and Water
-
-
Procedure: a. Dissolve the pyrazolyl azide (1.0 eq) and the terminal alkyne (1.2 eq) in a 1:1 mixture of THF and water. b. Add CuSO₄·5H₂O (0.1 eq) to the mixture. c. Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq). d. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. e. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-triazole hybrid.
| Reactant | Role | Rationale for Choice |
| Pyrazolyl azide | 1,3-dipole | The pyrazole core provides the desired pharmacophore. |
| Terminal alkyne | Dipolarophile | The reaction partner for the cycloaddition. |
| CuSO₄·5H₂O | Catalyst precursor | A readily available and stable source of copper. |
| Sodium ascorbate | Reducing agent | Reduces Cu(II) to the active Cu(I) catalyst in situ.[3] |
| THF/Water | Solvent system | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
Application II: Bioconjugation of Pyrazole-Containing Probes for Cellular Imaging
Click chemistry is an invaluable tool for attaching pyrazole-based fluorescent probes to biomolecules for imaging applications. The bioorthogonal nature of the reaction ensures that the conjugation is highly specific and does not interfere with biological processes.[7]
Protocol 2: Labeling of an Alkyne-Modified Biomolecule with a Pyrazole-Azide Probe
This protocol outlines a general procedure for the bioconjugation of a pyrazole-azide fluorescent probe to an alkyne-modified protein in an aqueous buffer.[8]
-
Materials:
-
Alkyne-modified protein (in a suitable buffer, e.g., PBS)
-
Pyrazole-azide fluorescent probe (dissolved in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
CuSO₄·5H₂O
-
Sodium ascorbate
-
Aminoguanidine (optional, to scavenge reactive oxygen species)
-
-
Procedure: a. In a microcentrifuge tube, combine the alkyne-modified protein solution with the pyrazole-azide probe. b. Prepare a premixed solution of CuSO₄ and THPTA ligand. c. Add the CuSO₄/THPTA solution to the protein-probe mixture. d. If desired, add aminoguanidine. e. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. f. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours. g. The labeled protein can be purified from excess reagents using size exclusion chromatography or dialysis.
| Reagent | Typical Concentration | Rationale |
| Alkyne-modified protein | 10-100 µM | The biological target for labeling. |
| Pyrazole-azide probe | 1.5-5 equivalents | Ensures efficient labeling of the protein. |
| CuSO₄ | 50-250 µM | The copper catalyst. |
| THPTA | 5 equivalents to Cu | A water-soluble ligand that stabilizes the Cu(I) catalyst and reduces cellular toxicity.[9] |
| Sodium ascorbate | 1-5 mM | Maintains the copper in the active Cu(I) state.[8] |
Conclusion and Future Perspectives
The application of click chemistry to pyrazole-containing compounds has opened up new avenues for innovation across multiple scientific disciplines. The ability to easily and efficiently conjugate the pyrazole scaffold to a diverse array of molecules has accelerated the development of novel therapeutics, advanced diagnostic tools, and functional materials. As our understanding of the nuances of click chemistry continues to grow, and as new bioorthogonal reactions are developed, the utility of pyrazole-based building blocks is set to expand even further. The continued exploration of these powerful synthetic methodologies will undoubtedly lead to the discovery of new pyrazole-containing compounds with enhanced properties and functionalities, ultimately benefiting both basic research and clinical applications.
References
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2016). MDPI. Retrieved January 27, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). PMC. Retrieved January 27, 2026, from [Link]
-
Bioorthogonal chemistry: strategies and recent development. (2015). PMC. Retrieved January 27, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Click Chemistry Protocols. (n.d.). Interchim. Retrieved January 27, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2017). PMC. Retrieved January 27, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Jena Bioscience. Retrieved January 27, 2026, from [Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. (2024). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved January 27, 2026, from [Link]
-
Bioorthogonal chemistry. (2022). PMC. Retrieved January 27, 2026, from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved January 27, 2026, from [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2007). Green Chemistry. Retrieved January 27, 2026, from [Link]
-
Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2016). Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). NIH. Retrieved January 27, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Retrieved January 27, 2026, from [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. Retrieved January 27, 2026, from [Link]
-
Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. (2015). PMC. Retrieved January 27, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. Retrieved January 27, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Welcome to the technical support center for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during your experiments with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product Formation
Observed Problem: After performing a reaction, you observe the disappearance of your starting 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, but little to none of your expected product is formed. TLC or LC-MS analysis may show a new, more polar spot.
Probable Cause: Hydrolysis to 3-(Hydroxymethyl)-1-methyl-1H-pyrazole
The chloromethyl group on the pyrazole ring is susceptible to nucleophilic substitution, with water being a common nucleophile. This hydrolysis reaction is often accelerated by the presence of moisture in solvents or reagents and can be influenced by pH.[1][2] The hydrochloride salt form can contribute to an acidic environment, which may influence the rate of hydrolysis.
Causality Explained: The carbon atom of the chloromethyl group is electrophilic and can be attacked by the lone pair of electrons on the oxygen atom of water. This leads to the displacement of the chloride ion and the formation of the corresponding alcohol, 3-(hydroxymethyl)-1-methyl-1H-pyrazole. This side product is significantly more polar than the starting material, which explains the appearance of a new, lower Rf spot on a normal-phase TLC plate.
Solutions & Protocols:
-
Rigorous Control of Reaction Conditions:
-
Solvent Choice: Employ anhydrous aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to minimize the presence of water.[3] Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation but do not strongly solvate the nucleophile, thus not impeding its reactivity.[4]
-
Drying of Reagents and Glassware: Ensure all reagents are anhydrous and that glassware is thoroughly dried before use. Standard techniques such as oven-drying glassware and using freshly distilled solvents are recommended.
-
-
pH Management:
-
For reactions requiring basic conditions, the free base of 3-(chloromethyl)-1-methyl-1H-pyrazole may be generated in situ. However, be aware that excess strong base can also promote hydrolysis if water is present. The use of non-nucleophilic bases, such as diisopropylethylamine (DIPEA), can be beneficial.
-
The stability of similar compounds, like promethazine hydrochloride, has been shown to be pH-dependent, with degradation rates increasing with higher pH.[5]
-
Experimental Protocol: Minimizing Hydrolysis in a Typical N-Alkylation Reaction
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Solvent and Reagents: Use freshly distilled, anhydrous solvent (e.g., THF from a sodium/benzophenone still). Ensure your nucleophile and any added base are also anhydrous.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon).
-
Addition: Dissolve your nucleophile in the anhydrous solvent. If a base is required, add it to the nucleophile solution. Slowly add a solution of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride to the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, watching for the formation of a highly polar byproduct.
Issue 2: Formation of a Higher Molecular Weight Impurity
Observed Problem: Your reaction mixture shows the formation of a significant byproduct with a mass that is approximately double that of the pyrazole moiety minus HCl.
Probable Cause: Dimerization to form bis(1-methyl-1H-pyrazol-3-yl)methane
In the presence of a base, or even with the pyrazole starting material acting as a nucleophile itself, a second molecule of 3-(chloromethyl)-1-methyl-1H-pyrazole can react to form a dimer. This is a common side reaction for reactive benzylic and heterocyclic halides.
Causality Explained: The N2 nitrogen of one pyrazole ring can act as a nucleophile, attacking the electrophilic chloromethyl carbon of a second pyrazole molecule. This results in the formation of a methylene-bridged dimer. This reaction is more likely to occur if the concentration of the primary nucleophile is low or if its nucleophilicity is significantly weaker than that of the pyrazole nitrogen.
Solutions & Protocols:
-
Control of Stoichiometry and Addition Rate:
-
Use a slight excess of your intended nucleophile to outcompete the pyrazole self-reaction.
-
Add the 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride solution slowly to the solution of your nucleophile. This maintains a low concentration of the electrophile and favors the desired reaction.
-
-
Choice of Base:
-
If a base is required, select one that is sterically hindered and non-nucleophilic (e.g., DBU, DIPEA) to avoid it acting as a competing nucleophile.
-
Visualizing the Dimerization Side Reaction
Caption: Formation of the dimeric byproduct.
Frequently Asked Questions (FAQs)
Q1: How should I store 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride to ensure its stability?
A1: Due to its sensitivity to moisture, it is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a drying agent or inside a glovebox). Storage at low temperatures (2-8 °C) is also recommended to minimize degradation over time.
Q2: What are the expected 1H NMR chemical shifts for the primary degradation product, 3-(hydroxymethyl)-1-methyl-1H-pyrazole?
-
A singlet for the methyl group on the pyrazole nitrogen (N1), likely in the range of 3.7-4.0 ppm.
-
Two doublets for the pyrazole ring protons, typically between 6.0 and 7.5 ppm.
-
A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH), expected around 4.5-4.7 ppm.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
Q3: My reaction is complete, but I am having trouble purifying my product from the polar impurities. What purification strategies do you recommend?
A3: The primary polar impurities are likely the hydrolysis product and any unreacted starting material, especially if it remains in its salt form.
-
Aqueous Workup: A standard aqueous workup can be effective. If your desired product is sufficiently nonpolar, you can extract it into an organic solvent (e.g., ethyl acetate, dichloromethane). The highly polar hydrolysis product and the hydrochloride salt of any unreacted starting material will preferentially remain in the aqueous layer. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help neutralize the hydrochloride and facilitate the removal of the free base of the starting material into the organic layer if needed, though this may also promote hydrolysis if not done carefully.
-
Column Chromatography: If your product is stable to silica gel, column chromatography is a good option. A gradient elution, starting with a nonpolar solvent system and gradually increasing the polarity, will allow for the separation of your less polar product from the more polar impurities.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.[6]
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
A4: The use of protic solvents is generally discouraged due to the risk of solvolysis, where the solvent itself acts as a nucleophile, leading to the formation of the corresponding ether as a byproduct (e.g., 3-(methoxymethyl)-1-methyl-1H-pyrazole in the case of methanol).[7] If a protic solvent is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible time to minimize this side reaction.
Q5: Are there any known incompatibilities with other common reagents?
A5: Strong nucleophiles, including primary and secondary amines, thiols, and alkoxides, will readily react with the chloromethyl group. Strong bases can promote elimination or hydrolysis reactions. It is also advisable to avoid strong oxidizing agents.
Summary of Key Parameters and Potential Side Products
| Parameter | Recommended Condition/Observation | Potential Side Product | Mitigation Strategy |
| Solvent | Anhydrous Aprotic (e.g., THF, MeCN, DMF) | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole | Use dry solvents and inert atmosphere. |
| Temperature | As low as the reaction allows | Increased rate of all side reactions | Optimize temperature for desired reaction rate. |
| pH | Neutral to slightly acidic for stability | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole | Avoid strongly basic or aqueous acidic conditions. |
| Reagent Concentration | Slow addition of the chloromethyl pyrazole | bis(1-methyl-1H-pyrazol-3-yl)methane | Maintain a low concentration of the electrophile. |
Visualizing Reaction Pathways
Caption: Competing reaction pathways for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (No valid URL found)
- Preparation method of 3-(hydroxymethyl)
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
-
The mechanism of the hydrolysis of benzyl chloride. - SciSpace. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]
- N-alkylation method of pyrazole - Google P
-
pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer - Digital CSIC. [Link]
-
TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. [Link]
- Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ...
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
-
BENZYL CHLORIDE CAS N°: 100-44-7. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. [Link]
-
(PDF) Chloromethylation of pyrazole ring - ResearchGate. [Link]
- Hydrolysis of benzyl chloride to benzyl alcohol - Google P
-
The difference between protic vs. aprotic solvents - YouTube. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. [Link]
-
Prioritised substance group: Aprotic solvents | HBM4EU. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]
-
chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
PYRAZOLE DERIVATIVES AND PROCESS FOR THE PRODUCTION THEREOF - European Patent Office - EP 1541561 B1 - Googleapis.com. [Link]
-
Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - NIH. [Link]
Sources
- 1. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment | MDPI [mdpi.com]
- 2. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
An authoritative guide from the desk of a Senior Application Scientist.
Welcome to the technical support center for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its purification.
Frequently Asked Questions (FAQs)
Q1: Why is the high purity of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride so critical?
A1: The chloromethyl group is a reactive handle used for introducing the 1-methyl-1H-pyrazol-3-yl)methyl moiety into a target molecule. Impurities from the synthesis, such as regioisomers, starting materials, or by-products, can lead to the formation of undesired side products in subsequent reactions. This not only reduces the yield of the desired compound but also introduces complex purification challenges downstream, potentially impacting the safety and efficacy profile of the final drug candidate.
Q2: What are the most common methods for purifying this compound?
A2: Given that the target compound is a hydrochloride salt, the most effective and widely used purification techniques are:
-
Recrystallization: This is often the preferred method due to its efficiency, scalability, and cost-effectiveness for crystalline solids. It relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.[1]
-
Column Chromatography: While more resource-intensive, silica gel chromatography can be highly effective for removing impurities with different polarities, especially when recrystallization fails to provide the desired purity.[2][3]
-
Acid-Base Extraction/Wash: An aqueous wash of an organic solution of the crude freebase followed by salt formation can remove non-basic impurities before the final purification step.
Q3: What are the typical impurities I should be aware of?
A3: Impurities can arise from various sources in the synthetic route. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 1-methylpyrazole or chlorinating agents.
-
Regioisomers: Isomeric pyrazoles, such as 5-(chloromethyl)-1-methyl-1H-pyrazole, can form depending on the regioselectivity of the synthesis.[4]
-
Over-chlorinated or Hydrolyzed Products: Dichlorinated species or the corresponding hydroxymethyl pyrazole can form as by-products.
-
Solvent Residues: Residual solvents from the reaction or a previous workup step.
Q4: How can I reliably assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify organic impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity and detecting trace impurities.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the effectiveness of purification steps by comparing the crude material to the purified product.[2][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
Troubleshooting Guide: Recrystallization & Chromatography
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Recrystallization Issues
Q5: My product "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?
A5: Oiling out occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, forming a liquid phase instead of solid crystals. This is often due to a supersaturated solution or the presence of impurities.
-
Causality: The high concentration of the solute, combined with impurities that depress the melting point, leads to the formation of a liquid-liquid phase separation rather than a solid-liquid separation (crystallization).
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture to redissolve the oil, then add a small amount (10-15% more) of the hot solvent to reduce the saturation level. Allow it to cool slowly again.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This provides a template for proper crystal lattice formation.[10]
-
Change the Solvent System: Your current solvent may be too good at dissolving the compound. Consider switching to a slightly poorer solvent or using a mixed-solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not).
-
Q6: My recovery yield after recrystallization is very low. How can I improve it?
A6: Low recovery is typically caused by using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Causality: According to solubility principles, some amount of product will always remain in the "mother liquor" after cooling. Using too much solvent maximizes this loss.
-
Solutions:
-
Minimize Hot Solvent: During the dissolution step, use only the minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.[1]
-
Increase Cooling Time/Lower Temperature: Allow the flask to cool to room temperature slowly, then place it in an ice bath for at least 30-60 minutes to maximize precipitation.
-
Evaporate Excess Solvent: If you've added too much solvent, you can carefully boil some of it off (in a fume hood) to re-concentrate the solution before cooling.
-
Consider an Anti-Solvent: After dissolving the compound in a minimal amount of a good hot solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Column Chromatography Issues
Q7: I'm getting poor separation between my product and an impurity on the silica gel column. What should I do?
A7: Poor separation usually points to an issue with the mobile phase (eluent) or column conditions.
-
Causality: The separation on silica gel is based on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase. If the eluent's polarity is not optimized, compounds will not separate effectively.
-
Solutions:
-
Optimize the Mobile Phase with TLC: Before running a column, find a solvent system that gives your product an Rf value of ~0.3 and provides the best possible separation from impurities on a TLC plate.[9] If the spots are too close, try a different solvent combination (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load no more than 1-5% of the silica gel's mass (e.g., 1-5 g of crude material on 100 g of silica).[9]
-
Ensure Proper Packing: Air bubbles or channels in the silica gel bed will lead to streaking and broad peaks. Ensure the column is packed uniformly.
-
Q8: My compound is not eluting from the column, even with a highly polar solvent. Why?
A8: This suggests a very strong interaction between your compound and the silica gel.
-
Causality: As a hydrochloride salt, your compound is highly polar and potentially acidic. The acidic nature of silica gel can cause very polar or basic compounds to bind irreversibly.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a competitive binder to the eluent. For a basic compound like a pyrazole, adding 0.5-1% triethylamine or ammonia in methanol can help displace the product from the silica. For an acidic compound, adding 0.5-1% acetic acid or formic acid can be effective.
-
Switch the Stationary Phase: Consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18) if your compound is sufficiently non-polar.
-
Convert to Free Base: Before chromatography, consider neutralizing the hydrochloride salt to its free base form. The free base is typically less polar and will interact less strongly with the silica, making elution easier. You can then re-form the salt after purification.
-
Experimental Protocol: Recrystallization of 3-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
This protocol provides a robust starting point for purification. The ideal solvent should be determined through small-scale trials. Isopropanol is often a good choice for hydrochloride salts.
1. Solvent Selection (Small Scale): a. Place ~20-30 mg of your crude product in a small test tube. b. Add a suitable solvent (e.g., isopropanol, ethanol, or acetone) dropwise at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.[11] c. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, it is too poor. A good solvent will dissolve the compound completely upon heating. d. Allow the hot solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.
2. Main Recrystallization Procedure: a. Place the crude 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride in an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume). b. Add a magnetic stir bar and place the flask on a stirrer/hotplate. c. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves completely.[1] d. (Optional Decolorization): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. e. (Optional Hot Filtration): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization. f. Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[12] g. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. j. Dry the purified crystals under vacuum to a constant weight.
3. Purity Verification: a. Determine the melting point of the dried crystals. b. Prepare samples for NMR and HPLC analysis to confirm the structure and quantify the purity.
Data Summary Table
| Purification Method | Typical Purity | Typical Yield | Pros | Cons |
| Recrystallization (Isopropanol) | >99% | 60-85% | Scalable, cost-effective, removes baseline impurities effectively. | Can have lower yields if compound is partially soluble when cold. |
| Recrystallization (Mixed Solvent) | >99% | 70-90% | Can improve yield for compounds with moderate solubility in single solvents. | More complex to optimize the solvent ratio. |
| Silica Gel Chromatography | >99.5% | 50-80% | Excellent for removing impurities with different polarities. | More time-consuming, requires more solvent, potential for product loss on the column. |
| Acid Addition Salt Formation | >98.5% | 80-95% | Excellent for separating non-basic impurities and often results in a crystalline solid.[10][11] | The product is already a salt; this is more applicable for purifying the free base. |
Workflow Diagram: Troubleshooting Recrystallization Failure
This diagram illustrates a logical workflow for addressing common issues during recrystallization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. paperpublications.org [paperpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting unexpected NMR peaks in pyrazole synthesis
Navigating the Labyrinth of Pyrazole Synthesis: A Troubleshooting Guide to Unexpected NMR Peaks
Welcome to the technical support center for pyrazole synthesis. As seasoned researchers in organic and medicinal chemistry, we understand that even the most routine synthetic procedures can yield unexpected results. This is particularly true for heterocycle synthesis, where subtle shifts in reaction conditions can lead to a variety of products. The Nuclear Magnetic Resonance (NMR) spectrum is your primary tool for navigating the outcome of your reaction, but what happens when it reveals peaks you didn't anticipate?
This guide is designed to be your first point of reference when confronted with an anomalous NMR spectrum in your pyrazole synthesis. We will move beyond simple procedural lists to delve into the chemical logic behind the formation of byproducts and isomers, providing you with the diagnostic tools and corrective actions needed to get your research back on track.
Frequently Asked Questions (FAQs)
Q1: I see more than one set of peaks for my pyrazole product. What is the most likely cause?
If you've used an unsymmetrical 1,3-dicarbonyl compound as a starting material, the most probable cause is the formation of regioisomers . The reaction of a substituted hydrazine with an unsymmetrical dicarbonyl can result in two different pyrazole products, depending on which carbonyl group undergoes the initial condensation.
Q2: There's a broad peak in my ¹H NMR that I can't assign. What could it be?
A broad, exchangeable proton signal is often indicative of an N-H proton on the pyrazole ring. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. To confirm, you can perform a D₂O exchange experiment, which will cause the N-H peak to disappear.
Q3: My NMR spectrum is clean, but the chemical shifts don't quite match the literature values for my target pyrazole. Should I be concerned?
Minor deviations in chemical shifts can be caused by differences in solvent, concentration, or temperature . Pyrazoles are also known to exhibit tautomerism , and the position of this equilibrium can be influenced by the solvent, potentially leading to averaged or slightly shifted NMR signals. If the multiplicity and integration of the peaks are correct, your product is likely the desired one.
Troubleshooting Scenario 1: The Unexpected Singlet
Problem: "My reaction was supposed to yield 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate. The ¹H NMR shows the expected peaks for the product, but there's also a sharp singlet at ~2.1 ppm and another around 5.0 ppm that I can't account for."
Potential Causes & Diagnostic Workflow
This scenario points towards the presence of unreacted starting materials or a reaction intermediate. Let's break down the possibilities and how to investigate them.
Acetylacetone exists in a keto-enol tautomerism, which can be observed in the ¹H NMR spectrum.
-
¹H NMR Signatures of Acetylacetone:
-
Keto form: A singlet for the CH₂ group (~3.6 ppm) and a singlet for the methyl groups (~2.2 ppm).
-
Enol form: A singlet for the vinyl CH (~5.5 ppm) and a singlet for the methyl groups (~2.0 ppm). The enolic OH is often a broad singlet at ~15.5 ppm.
-
The unexpected singlet around 2.1 ppm could be the methyl groups of the starting material.
The reaction between a 1,3-diketone and hydrazine proceeds through a hydrazone intermediate. If the reaction has not gone to completion, this intermediate may be present in your sample.
-
¹H NMR Signatures of Hydrazone Intermediate: The chemical shifts will vary depending on the specific structure, but you would expect to see signals for the methyl groups and the CH or CH₂ group of the dicarbonyl backbone, as well as N-H protons.
Diagnostic Experiments
-
Spiking the NMR Sample: Add a small amount of your starting material (acetylacetone) to the NMR tube and re-acquire the spectrum. If the intensity of the unexpected peak at ~2.1 ppm increases, you have confirmed the presence of unreacted starting material.
-
D₂O Exchange: To identify any N-H protons from a hydrazone intermediate or the pyrazole product, add a drop of D₂O to your NMR sample, shake well, and re-acquire the spectrum. The disappearance of any peaks will confirm them as exchangeable protons.
Corrective Actions
-
If unreacted starting material is present:
-
Increase the reaction time or temperature to drive the reaction to completion.
-
Improve your purification method. Flash column chromatography is typically effective at separating the pyrazole product from the more polar starting materials.
-
-
If a hydrazone intermediate is detected:
-
This suggests the cyclization step is slow. You can facilitate this by heating the reaction mixture or by adding a catalytic amount of acid, as the cyclization is often acid-catalyzed.
-
Troubleshooting Scenario 2: A Double Set of Aromatic Peaks
Problem: "I synthesized a phenyl-substituted pyrazole from an unsymmetrical diketone and phenylhydrazine. My ¹H NMR shows two distinct sets of peaks in the aromatic region, and two singlets where I expect only one for the pyrazole C4-H."
Potential Causes & Diagnostic Workflow
This is a classic case of regioisomerism . When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two different pyrazole products can be formed.
Caption: Formation of regioisomers from an unsymmetrical diketone.
Diagnostic Experiments
Distinguishing between regioisomers requires more advanced NMR techniques that can establish through-bond correlations between protons and carbons.
-
2D NMR Spectroscopy (HMBC & NOESY):
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By looking for a correlation between the pyrazole C4-H and the carbons of the substituents at C3 and C5, you can definitively assign the structure of each isomer.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space. A correlation between the ortho-protons of the N-phenyl group and a substituent at the C5 position would confirm that regioisomer.
-
Experimental Protocol: HMBC
-
Sample Preparation: Prepare a concentrated solution of your product mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: On the NMR spectrometer, select a standard HMBC pulse program. The key parameter to set is the long-range coupling constant (J), which is typically set to 8-10 Hz to observe ²JCH and ³JCH correlations.
-
Processing and Interpretation: After Fourier transformation, the 2D spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a long-range coupling between a proton and a carbon. Trace the connectivity from known proton signals to unknown carbon signals to piece together the structure.
Corrective Actions
Controlling the regioselectivity of pyrazole synthesis can be challenging, but several strategies can be employed:
-
Solvent Effects: The polarity of the solvent can influence which carbonyl group is more reactive. Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, fluorinated alcohols) to see if the isomeric ratio can be shifted.[1]
-
pH Control: The pH of the reaction mixture can have a significant impact on the regioselectivity. Acidic conditions can favor attack at the more sterically accessible carbonyl, while neutral or basic conditions may favor attack at the more electronically deficient carbonyl.[2][3]
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to differentiate the two carbonyls of the starting material, forcing the reaction to proceed down a single pathway.
Troubleshooting Scenario 3: The Shifting, Disappearing Peak
Problem: "I've isolated my 3(5)-substituted pyrazole, but I'm seeing a peak that shifts between experiments and sometimes appears very broad. In some solvents, I even see a doubling of some of the pyrazole ring signals."
Potential Cause: Tautomerism
Pyrazoles with a proton on one of the nitrogen atoms can exist as two different tautomers. In most cases, the interconversion between these tautomers is very fast on the NMR timescale, resulting in a single, averaged set of signals. However, under certain conditions, this exchange can be slowed down, leading to the observation of both tautomers.
Caption: Tautomeric equilibrium in N-H pyrazoles.
Factors Influencing Tautomeric Equilibrium:
-
Solvent: The solvent can stabilize one tautomer over the other through hydrogen bonding or polarity effects.[4][5]
-
Temperature: Lowering the temperature can slow down the rate of tautomeric interconversion, potentially allowing for the observation of individual tautomers.
-
Substituents: The electronic nature of the substituents on the pyrazole ring can influence which tautomer is more stable.
Diagnostic Experiments
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is the most definitive way to study dynamic processes like tautomerism. As the temperature is lowered, you may observe the single, averaged peaks broaden, then coalesce, and finally resolve into two distinct sets of signals for each tautomer.
-
Solvent Titration: Acquire NMR spectra in a series of solvent mixtures (e.g., CDCl₃/DMSO-d₆) to observe how the chemical shifts change as the solvent environment is gradually altered. This can provide insight into the relative stability of the tautomers in different solvents.
Implications for Your Research
For most applications, the presence of tautomers is not a problem, as they are rapidly interconverting. However, if you are performing further reactions on the pyrazole ring (e.g., N-alkylation), the tautomeric equilibrium will determine the product distribution. Understanding the factors that control this equilibrium can be crucial for achieving the desired outcome in subsequent synthetic steps.
Reference Data Tables
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound/Fragment | Protons | Chemical Shift (δ) | Multiplicity |
| Starting Materials | |||
| Acetylacetone (enol) | CH₃ | ~2.0 | s |
| =CH | ~5.5 | s | |
| OH | ~15.5 | br s | |
| Hydrazine hydrate | NH₂ | Variable | br s |
| Phenylhydrazine | Ar-H | 6.8 - 7.3 | m |
| NH, NH₂ | Variable | br s | |
| Products | |||
| 3,5-Dimethylpyrazole | CH₃ | ~2.2 | s |
| C4-H | ~5.8 | s | |
| N-H | Variable | br s | |
| Pyrazole | C3/5-H | ~7.6 | d |
| C4-H | ~6.3 | t | |
| Byproducts | |||
| Pyrazolone (enol form) | C4-H | 5.0 - 6.0 | s |
| Hydrazone (generic) | N-H | Variable | br s |
Table 2: Common Solvent and Impurity ¹H NMR Chemical Shifts (ppm)
| Compound | CDCl₃ | Acetone-d₆ | DMSO-d₆ |
| Residual Solvent | 7.26 | 2.05 | 2.50 |
| Water | 1.56 | 2.84 | 3.33 |
| Acetone | 2.17 | 2.09 | 2.09 |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 1.96, 4.03, 1.19 | 1.99, 4.03, 1.16 |
| Dichloromethane | 5.30 | 5.63 | 5.76 |
| Hexane | 0.88, 1.26 | - | - |
| Toluene | 2.36, 7.17-7.29 | 2.33, 7.18-7.32 | 2.30, 7.17-7.29 |
Data compiled from various sources, including Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[6]
References
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Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 76(15), 6137-6145. Available from: [Link]
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Claramunt, R. M., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 891-896. Available from: [Link]
-
Jimeno, M. L., et al. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 41(4), 291-294. Available from: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
El-Saghier, A. M. M., et al. (2019). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 24(20), 3736. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
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Hoye, T. R., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11314-11320. Available from: [Link]
- Katritzky, A. R., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
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Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2189-2196. Available from: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
- Xu, X., et al. (2018). Construction of Pyrazolone Analogues via Rhodium-Catalyzed C-H Activation from Pyrazolones and Non-activated Alkenes.
- Joshi, S., et al. (2003). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (part-I). Oriental Journal of Chemistry, 19(2), 405-408.
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
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Pazdera, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2829. Available from: [Link]
-
Al-Amiery, A. A., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(12), 14599-14608. Available from: [Link]
- Chen, J-R., et al. (2014). Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones.
- Paterson, Y., et al. (1982). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Journal of Biological Chemistry, 257(12), 7294-7301.
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Chemistry LibreTexts. 5.1: COSY Spectra. Available from: [Link]
- Patel, R. V., et al. (2014). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Asian Journal of Chemistry, 26(10), 2974-2978.
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(10), 1530-1539. Available from: [Link]
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
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Brea, R. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11638. Available from: [Link]
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Organic Chemistry Portal. Pyrazole Synthesis. Available from: [Link]
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Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]
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- Al-Amiery, A. A., et al. (2018). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Baghdad Science Journal, 15(1), 1-10.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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- Oregon St
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- Chemistry LibreTexts. 5.1: COSY Spectra.
- Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 40(12), 767-774.
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Technical Support Center: Managing Exothermic Reactions with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Welcome to the Technical Support Center for the safe and effective use of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the management of potentially exothermic reactions involving this versatile reagent. Our goal is to empower you with the knowledge to conduct your experiments safely and efficiently.
Section 1: Understanding the Thermal Hazards of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a valuable building block in pharmaceutical and agrochemical synthesis, primarily utilized for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety. However, like many chloromethylated heterocyclic compounds, its reactions, particularly N-alkylation, can be highly exothermic and pose a risk of thermal runaway if not properly controlled. A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in catastrophic vessel failure and explosion.[1]
FAQ 1: What makes reactions with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride potentially hazardous?
The primary hazard stems from the high reactivity of the chloromethyl group, which makes it an efficient alkylating agent. N-alkylation reactions are generally exothermic. The hydrochloride salt form can also influence the reaction kinetics and thermal stability. The combination of a reactive functional group on a heterocyclic ring system necessitates a thorough understanding of the reaction thermodynamics and kinetics before scaling up.
FAQ 2: Are there any known incidents of thermal runaway with this specific compound?
While there are no widely published, specific case studies of thermal runaway incidents involving 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, the potential for such events is well-documented for analogous chloromethylated compounds and exothermic N-alkylation reactions in the pharmaceutical and chemical industries.[1][2][3][4] These incidents often result from a lack of understanding of the reaction's thermal properties, inadequate cooling, or improper reagent addition.[2][4]
Section 2: Proactive Thermal Hazard Assessment
A cornerstone of safe chemical synthesis is the proactive assessment of thermal hazards. This involves a combination of theoretical evaluation and experimental testing.
Initial Risk Assessment: The "Why" Behind the Caution
Before any experiment, a thorough risk assessment is crucial. For reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, consider the following:
-
Reaction Type: N-alkylation, Friedel-Crafts reactions, or other substitutions involving the chloromethyl group are all potentially exothermic.
-
Reactants and Reagents: The nature of the nucleophile, base, and solvent can significantly impact the reaction's exothermicity and thermal stability.
-
Scale: The risk of a thermal runaway increases with the scale of the reaction due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.
Experimental Thermal Hazard Screening: A Self-Validating System
To ensure the safety of your experiments, it is imperative to perform thermal analysis. This data will form the basis of your "self-validating system" for process safety.
2.2.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are essential screening tools to determine the thermal stability of your starting materials, reaction mixtures, and final products.[5][6][7]
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify the onset temperature of exothermic decomposition.
-
TGA measures the change in mass of a sample as a function of temperature. It can indicate the temperature at which significant decomposition and gas evolution begin.
| Parameter | Significance in Hazard Assessment | Typical Observation for Potentially Hazardous Material |
| Onset Temperature of Decomposition (DSC) | The temperature at which the material begins to decompose exothermically. A lower onset temperature indicates lower thermal stability. | A sharp, significant exothermic peak at a relatively low temperature. |
| Heat of Decomposition (DSC) | The total amount of energy released during decomposition. A higher value indicates a more energetic and potentially explosive decomposition. | A large peak area for the exothermic event. |
| Mass Loss (TGA) | Indicates the extent of decomposition and the formation of gaseous byproducts, which can lead to pressure buildup. | A rapid and significant loss of mass corresponding to the exothermic event in the DSC. |
Experimental Protocol: DSC/TGA Screening
-
Sample Preparation: Carefully prepare samples of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, your nucleophile, the reaction mixture (at the desired concentrations), and the final product.
-
Instrument Setup: Use a calibrated DSC/TGA instrument.
-
Heating Program: A typical screening program involves heating the sample from ambient temperature to 300-400 °C at a rate of 5-10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermograms to determine the onset temperature of decomposition, the heat of decomposition, and any significant mass loss events.
2.2.2. Reaction Calorimetry: Quantifying the Heat of Reaction
Reaction calorimetry is the gold standard for measuring the heat evolved during a chemical reaction under controlled conditions.[8][9][10] This data is critical for safe scale-up as it allows for the calculation of the adiabatic temperature rise and the required cooling capacity.
Experimental Protocol: Reaction Calorimetry Study
-
Instrument Setup: Utilize a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a suitable reactor, stirrer, temperature probes, and a dosing system.
-
Reaction Setup: Charge the reactor with the solvent and the nucleophile. Bring the reactor to the desired starting temperature.
-
Dosing: Add a solution of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride at a controlled rate.
-
Data Acquisition: Monitor the reaction temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Data Analysis: Calculate the heat of reaction (ΔH), the heat flow rate, and the adiabatic temperature rise (ΔTad).
Caption: Immediate steps for a temperature excursion.
Q2: I am seeing a significant amount of gas evolution from my reaction. Is this normal?
A2: Gas evolution can be a sign of decomposition or a side reaction and should be treated with caution.
-
Identify the Gas: If possible and safe to do so, try to identify the gas. In the case of decomposition, it could be HCl or other volatile byproducts.
-
Ensure Adequate Ventilation: All reactions with this compound should be performed in a well-ventilated fume hood.
-
Monitor Pressure: If you are working in a closed or semi-closed system, monitor the pressure closely. Unexpected pressure increases are a serious hazard.
-
Consider a Quench: If gas evolution is vigorous and accompanied by a temperature rise, consider quenching the reaction as described above.
Q3: My reaction is very slow, and I am tempted to increase the temperature or add the reagent more quickly. Is this safe?
A3: Increasing the temperature or addition rate without proper data is a common cause of thermal runaway incidents.
-
Consult Your Calorimetry Data: Your reaction calorimetry data will tell you the heat flow at different temperatures and addition rates. Do not exceed the limits determined to be safe.
-
Consider a Catalyst: If the reaction is too slow, a catalyst may be a safer option than increasing the temperature.
-
Accumulation Risk: Adding the reagent too quickly can lead to an accumulation of unreacted starting material. If the reaction then initiates, the stored energy can be released very rapidly, overwhelming the cooling system.
Section 4: Safe Handling and Storage
FAQ 4: How should I store 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride?
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [11]Keep the container tightly closed.
FAQ 5: What personal protective equipment (PPE) should I wear when handling this compound?
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [11]Work in a properly functioning chemical fume hood.
Section 5: Emergency Procedures
5.1. Spill Response
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
5.2. Quenching Protocols for Unused Reagent
Unused or waste 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride should be quenched before disposal. A recommended procedure is the slow, controlled addition to a stirred, cooled solution of a weak nucleophile, such as isopropanol or water, followed by neutralization. [12][13] Experimental Protocol: Quenching Procedure
-
Setup: In a fume hood, place a flask containing a suitable solvent (e.g., isopropanol) in an ice bath with stirring.
-
Slow Addition: Slowly and portion-wise add the 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride to the cooled solvent.
-
Monitor: Monitor the temperature of the quenching mixture. If the temperature rises significantly, pause the addition until it cools down.
-
Neutralization: Once the addition is complete and the reaction has subsided, slowly add a base (e.g., sodium bicarbonate solution) to neutralize the mixture.
-
Disposal: Dispose of the neutralized mixture according to your institution's hazardous waste guidelines.
References
-
Reaction Calorimetry (RC) Testing. Sigma-HSE. [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. [Link]
-
TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate. [Link]
-
Thermal stability and high glass transition temperature of 4-chloromethyl styrene polymers bearing carbazolyl moieties. ResearchGate. [Link]
-
Chloromethyl: compounds, synthesis and safety | Blog. Chempanda. [Link]
-
Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. ACS Publications. [Link]
-
Quenching Solvent Drying Still Bottoms. University of California, Berkeley. [Link]
-
Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. [Link]
-
The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). ResearchGate. [Link]
-
Two Calorimetric Methods for Investigating Dangerous Reactions. IChemE. [Link]
- Process for preparing chloromethylated aromatic materials.
-
Runaway chemical reaction at Corden Pharmachem, Cork. IChemE. [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of California, Berkeley. [Link]
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Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. IChemE. [Link]
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New studies in aromatic chloromethylation. Durham E-Theses. [Link]
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Pyrophorics - Aluminum alkyls - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. [Link]
- Methods and reaction mixtures for controlling exothermic reactions.
-
TGA-DSC thermogram of materials I and II. ResearchGate. [Link]
-
Effect of tethered peptidylchloromethylketone inhibitors on thermal stability and domain interactions of urokinase and other serine proteases. PubMed. [Link]
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI. [Link]
-
Quenching of Water Reactive Materials. The Sarpong Group. [Link]
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Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate. [Link]
-
Chemical Reaction Hazard Testing. DEKRA. [Link]
-
SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. AIDIC. [Link]
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A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing). [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
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Synthesis and Thermal Property of Linear Chloromethylated Polystyrene. ResearchGate. [Link]
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Process & Hazard Screening. Robinsons Brothers. [Link]
-
Common Standard Operating Procedure. University of Notre Dame. [Link]
-
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. [Link]
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Safety Data Sheet. AA Blocks. [Link]
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Technical Support Center: A Senior Application Scientist's Guide to Scaling Up Reactions Involving 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for researchers scaling up chemical reactions that utilize 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride as a key reagent. The focus is on anticipating and resolving challenges encountered during the transition from laboratory to pilot plant or manufacturing scale.
Introduction: Understanding the Reagent and its Reactivity
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a versatile reagent for the introduction of the (1-methyl-1H-pyrazol-3-yl)methyl moiety onto a variety of nucleophiles. It is a key building block in the synthesis of numerous biologically active compounds.[1] As a hydrochloride salt, it is typically a stable, crystalline solid that is easier to handle and store than the corresponding free base. However, the hydrochloride form also introduces specific considerations that must be addressed during reaction scale-up, particularly concerning basicity and potential side reactions.
The primary reaction of this reagent is N-alkylation, but it can also be used for O-, S-, and C-alkylation.[2] The reactivity is driven by the electrophilic chloromethyl group, which is susceptible to nucleophilic attack.
Troubleshooting Guide for Scale-Up Reactions
Scaling up a reaction from grams to kilograms can introduce unforeseen challenges related to heat and mass transfer, reaction kinetics, and impurity profiles.[3] This section addresses common issues encountered when working with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride at a larger scale.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
Problem 1: Low or Stalled Reaction Conversion
-
Potential Cause A: Inactivation of the Nucleophile by HCl.
-
Explanation: Since the starting material is a hydrochloride salt, the first equivalent of base will be consumed to neutralize the HCl and generate the free base of your nucleophile. If you are using only one equivalent of base, there will be none left to facilitate the alkylation reaction itself.
-
Solution: Always use at least two equivalents of a suitable base. The first equivalent neutralizes the HCl, and the second deprotonates the nucleophile to initiate the reaction. It is often beneficial to use a slight excess (e.g., 2.1-2.5 equivalents) to drive the reaction to completion.
-
-
Potential Cause B: Inappropriate Base Selection.
-
Explanation: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may have poor solubility in the reaction solvent. Common inorganic bases like potassium carbonate (K₂CO₃) can be effective, but their reactivity is highly dependent on the solvent and the presence of water.[4]
-
Solution:
-
Select a stronger base: Consider stronger, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) if your substrate is stable to them.
-
Improve base solubility: If using an inorganic base, consider a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or Aliquat 336. PTCs can significantly enhance the rate of reaction by transporting the deprotonated nucleophile into the organic phase where the alkylating agent resides.[5][6] This is particularly useful in biphasic systems or when using solvents in which the base is not very soluble.[3]
-
-
-
Potential Cause C: Poor Reagent Solubility at Scale.
-
Explanation: A reaction that works well in a small flask with vigorous stirring may suffer from solubility issues in a large reactor where mixing is less efficient. If the nucleophile, base, or alkylating agent is not fully dissolved, the reaction will be slow and may not go to completion.
-
Solution:
-
Choose a more appropriate solvent: While solvents like acetonitrile are common in lab-scale reactions, higher-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be necessary to ensure solubility at scale. However, be mindful of the potential for these solvents to complicate work-up.
-
Increase reaction temperature: Gently increasing the temperature can improve solubility and reaction rate. However, this must be done with caution, as it can also lead to increased byproduct formation. A thorough thermal hazard assessment is crucial before increasing the temperature at scale.[7]
-
-
Problem 2: Formation of Significant Impurities
-
Potential Impurity A: Bis-alkylation or Quaternization.
-
Explanation: If the product of the initial alkylation is still nucleophilic, it can react with another molecule of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride to form a quaternary salt. This is more likely to occur if the product is a secondary amine or a similarly reactive species.
-
Solution:
-
Control stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent.
-
Slow addition: Add the 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride solution slowly to the reaction mixture to maintain a low concentration of the alkylating agent at all times. This favors the reaction with the more abundant primary nucleophile.
-
Lower temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.
-
-
-
Potential Impurity B: Dimerization/Self-Condensation.
-
Explanation: In the presence of a strong base, 3-(Chloromethyl)-1-methyl-1H-pyrazole can potentially undergo self-condensation reactions.
-
Solution:
-
Use a non-nucleophilic, sterically hindered base.
-
Maintain a low reaction temperature.
-
Add the alkylating agent to the mixture of the nucleophile and base , rather than the other way around.
-
-
-
Potential Impurity C: Hydrolysis to 3-(Hydroxymethyl)-1-methyl-1H-pyrazole.
-
Explanation: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This will consume the starting material and generate an alcohol impurity that can be difficult to remove.
-
Solution:
-
Use anhydrous solvents and reagents. Ensure that all starting materials and the reaction vessel are thoroughly dried before use.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
Problem 3: Difficult Work-up and Product Isolation
-
Potential Issue A: Emulsion Formation During Extraction.
-
Explanation: The presence of salts (from the base and the hydrochloride starting material) and potentially high-boiling solvents like DMF can lead to the formation of stable emulsions during aqueous work-up.
-
Solution:
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filter through a pad of celite: This can help to break up the emulsion and separate the layers.
-
Consider alternative work-up procedures: If possible, consider a work-up that avoids extraction, such as direct crystallization or distillation of the product.
-
-
-
Potential Issue B: Product is an Oil or Difficult to Crystallize.
-
Explanation: While small-scale reactions can often be purified by column chromatography, this is generally not feasible for large-scale production.[8] A robust crystallization procedure is essential.
-
Solution:
-
Conduct a thorough crystallization solvent screening. Test a variety of single and binary solvent systems to find conditions that provide good crystal formation and high purity.[9][10]
-
Consider salt formation: If the product has a basic handle, forming a salt (e.g., a hydrochloride or a tartrate) can often induce crystallization and improve the handling of the material.[11]
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification at scale.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to use the hydrochloride salt, or can I use the free base of 3-(Chloromethyl)-1-methyl-1H-pyrazole?
A1: The hydrochloride salt is generally preferred for its stability and ease of handling as a solid. The free base can be less stable and may be an oil, making it more difficult to handle and accurately weigh at a large scale. However, using the hydrochloride salt necessitates the use of at least two equivalents of base in your reaction, as the first equivalent is consumed in neutralizing the HCl.[12] If you were to use the free base, you would only need one equivalent of base to deprotonate your nucleophile.
Q2: What are the best solvents for scaling up this reaction?
A2: The ideal solvent will depend on the specific nucleophile and reaction conditions. However, for scale-up, you should consider the following factors:
| Solvent Class | Examples | Pros for Scale-Up | Cons for Scale-Up |
| Polar Aprotic | Acetonitrile, DMF, NMP, DMSO | Good solvating power for polar reagents and salts. | Can be difficult to remove, may require high temperatures for distillation, potential for side reactions at high temperatures. |
| Ethers | THF, 2-MeTHF | Relatively easy to remove, generally inert. | Lower boiling points may limit reaction temperature, potential for peroxide formation (especially THF). 2-MeTHF is a greener alternative. |
| Hydrocarbons | Toluene, Xylene | Good for azeotropic removal of water, can be used with PTC. | Poor solubility for many salts. |
For many N-alkylation reactions, polar aprotic solvents are a good starting point.[13] However, for a greener and potentially easier work-up, exploring a biphasic system with a hydrocarbon solvent and a phase-transfer catalyst is highly recommended.[14]
Q3: How should I monitor the reaction progress at a large scale?
A3: While TLC is useful for initial assessment, it is not ideal for quantitative monitoring in a production setting. High-Performance Liquid Chromatography (HPLC) is the preferred method. Develop an HPLC method that can clearly separate the starting materials, the product, and any potential impurities. This will allow you to accurately track the reaction's progress and determine when it has reached completion, preventing the formation of additional byproducts from unnecessarily long reaction times.
Q4: What are the key safety considerations for this type of reaction?
A4:
-
Exothermicity: Alkylation reactions can be exothermic.[7][15][16] It is critical to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the potential for a thermal runaway. At scale, heat dissipation is less efficient, so controlled addition of the alkylating agent and adequate cooling capacity are essential.
-
Handling of Chloromethyl Compounds: Chloromethylated compounds are a class of alkylating agents that can have toxicological concerns.[2][17] Always handle 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride in a well-ventilated area (e.g., a fume hood) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
-
Gas Evolution: If using a base like sodium bicarbonate or if there is any decomposition, gas evolution (CO₂) can occur. Ensure that the reactor is properly vented to avoid pressure buildup.
Q5: My final product is colored. How can I decolorize it?
A5: Color in the final product can be due to high molecular weight byproducts or trace impurities. A common method for decolorization at scale is to treat a solution of the crude product with activated carbon, followed by filtration through a bed of celite before crystallization. The amount of activated carbon should be optimized, as excessive use can lead to product loss through adsorption.
Experimental Protocol: General Procedure for Scale-Up of N-Alkylation
This protocol provides a general framework. It must be adapted and optimized for your specific nucleophile and available equipment. A thorough risk assessment should be conducted before commencing any large-scale reaction.
Diagram: General N-Alkylation Workflow
Caption: A generalized workflow for the N-alkylation reaction.
1. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas (e.g., nitrogen).
-
Purge the reactor with nitrogen for at least 30 minutes to remove air and moisture.
2. Charging Reagents:
-
Charge the nucleophile (1.0 equivalent) and the chosen anhydrous solvent to the reactor.
-
Begin stirring to ensure good mixing.
-
Charge the base (2.1-2.5 equivalents).
3. Controlled Addition of Alkylating Agent:
-
In a separate vessel, dissolve the 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.05-1.1 equivalents, slight excess may be needed) in the reaction solvent.
-
Slowly add the alkylating agent solution to the reactor via an addition funnel or a pump. Monitor the internal temperature closely. The addition rate should be controlled to maintain the desired temperature and prevent a dangerous exotherm.
4. Reaction and Monitoring:
-
Once the addition is complete, heat the reaction mixture to the predetermined optimal temperature.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC until the starting nucleophile is consumed to the desired level (e.g., <1%).
5. Work-up:
-
Cool the reaction mixture to room temperature.
-
Option A (Filtration): If an inorganic base was used, it may be possible to filter off the salts directly. Wash the filter cake with fresh solvent.
-
Option B (Quench and Extraction): Add water or a suitable aqueous solution to quench the reaction. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent or another suitable solvent. Combine the organic layers.
-
Wash the combined organic layers with water and/or brine to remove residual salts and high-boiling solvents like DMF.
6. Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by the previously developed crystallization or distillation method.[19]
7. Drying:
-
Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
References
-
(2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Sharma, G. V. M., Reddy, K. L., Gupta, P. S. P., & Krishna, P. R. (2004). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Chakraborti, A. K., Rudrawar, S., & Kaur, G. (2004). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
El-Sayed, M. A. A., & Ali, N. A. H. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Gupta, A. K., & Singh, S. K. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
Ramírez, S. D. R., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]
- Quadbeck-Seeger, H. J., et al. (2011). Method for purifying pyrazoles.
-
IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. [Link]
-
Ranu, B. C., Hajra, A., & Jana, U. (2002). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. ResearchGate. [Link]
-
Piper, D. J. T., et al. (2013). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (2026). How To: Troubleshoot a Reaction. [Link]
-
Liao, C., & Seebeck, F. P. (2019). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. [Link]
-
El-Saghier, A. M., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
(2017). Are there any safety issues in using alkyl chloroformates?. ResearchGate. [Link]
-
California Air Resources Board. (1997). Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. [Link]
-
El-Gahami, M. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]
-
PTC Organics, Inc. (2016). PTC N-Alkylation of a Water-Soluble Heterocycle Salt. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- TSM TheSafetyMaster Private Limited. (2024). Safety Precautions for Handling Exothermic Reactions.
-
University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]
-
Mettler Toledo. (2023). Alkylation Reactions | Development, Technology. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2018). Phase Transfer Catalysis. [Link]
-
Werner, J. A., et al. (2000). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Yalkowsky, S. H., & Wu, W. P. (2010). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. [Link]
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PTC Organics, Inc. (2004). Industrial Phase-Transfer Catalysis. [Link]
- Crochet, A. (2015).
-
Pharmacy 180. (2023). Alkylating Agents. [Link]
-
O'Brien, S. G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
El-Gahami, M. A., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]
-
(2019). 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]
-
Oncohema Key. (2016). Alkylating Agents. [Link]
- (1990). Process for preparing chloromethylated aromatic materials.
-
Li, Z., et al. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. ACS Publications. [Link]
- UCT Science. (2023).
-
El-Gahami, M. A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PubMed Central. [Link]
-
O'Brien, S. G., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
(2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
(2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
-
(2021). Crystallization, Small Scale. YouTube. [Link]
-
Phenomenex. (2023). Troubleshooting Guide. [Link]
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- 19. youtube.com [youtube.com]
Technical Support Center: Disposal of Waste from 3-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste generated from chemical reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
I. Understanding the Hazards: A Proactive Approach to Waste Management
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a reactive alkylating agent. The primary hazards stem from three key features of its structure:
-
The Reactive Chloromethyl Group: This functional group is susceptible to nucleophilic substitution (SN2) reactions, making the compound a potent alkylating agent. This reactivity is the basis of its synthetic utility but also a primary concern for waste deactivation.
-
The Pyrazole Ring: Pyrazole and its derivatives can exhibit biological activity and may be toxic to aquatic organisms. Therefore, their release into the environment must be strictly avoided.[1][2]
-
The Hydrochloride Salt: As a hydrochloride salt, this compound will generate acidic conditions when dissolved in water.[3] This necessitates a neutralization step for aqueous waste streams.
II. Troubleshooting and FAQs: Navigating Common Disposal Challenges
This section addresses specific questions and issues that may arise during the handling and disposal of waste from reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary waste streams I need to manage when working with this reagent?
A1: You will typically generate four main waste streams, each requiring a specific disposal pathway:
- Unreacted/Excess Reagent: Concentrated solid or solutions of the reagent that need to be quenched and disposed of.
- Aqueous Waste: Generated during reaction work-up (e.g., extractions, washes). This waste will be acidic and may contain unreacted reagent, byproducts, and the pyrazole core.
- Organic Solvent Waste: Non-halogenated and halogenated solvents used in the reaction and purification steps. This will be contaminated with the reagent, product, and byproducts.
- Contaminated Solid Waste: Items such as silica gel from chromatography, filter paper, and personal protective equipment (PPE).
Q2: Can I dispose of small amounts of aqueous waste containing 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride down the drain?
A2: No. Due to the potential aquatic toxicity of pyrazole derivatives, drain disposal of any waste containing this compound is not recommended.[1] All aqueous waste must be collected, neutralized, and disposed of as hazardous chemical waste.
Q3: How do I handle a spill of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride?
A3: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand), and place the contaminated absorbent into a sealed container for hazardous waste disposal. Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
Q4: What are the potential byproducts I should be aware of in my waste streams?
A4: The most common byproducts will arise from the reaction of the chloromethyl group with nucleophiles. In aqueous solutions, hydrolysis can lead to the formation of the corresponding hydroxymethyl pyrazole. If alcohols are present, you may form ether byproducts. It is also possible to form a bis(pyrazolylmethyl) ether. Being aware of these potential byproducts is crucial for accurate waste labeling.
Q5: Is there a risk of forming highly toxic byproducts like bis(chloromethyl) ether (BCME)?
A5: The formation of BCME is primarily associated with reactions of formaldehyde and hydrogen chloride. While not a direct byproduct of this reagent's decomposition, it highlights the importance of understanding the reactivity of chloromethyl groups. As a general precaution, waste containing this reagent should not be mixed with formaldehyde-containing waste streams, especially under acidic conditions.
III. Detailed Experimental Protocols for Waste Disposal
The following protocols provide step-by-step instructions for the safe handling and disposal of different waste streams.
Protocol 1: Quenching and Disposal of Unreacted/Excess Reagent
This protocol describes the deactivation of the reactive chloromethyl group through a controlled hydrolysis reaction.
1. Reagents and Equipment:
- Sodium hydroxide (NaOH) solution (1 M)
- Sodium bicarbonate (NaHCO₃)
- pH paper or a calibrated pH meter
- Appropriate reaction vessel (e.g., round-bottom flask, beaker) large enough to accommodate the volume of quenching solution
- Stir bar and stir plate
- Ice bath
2. Step-by-Step Procedure:
- In a well-ventilated fume hood, dissolve the unreacted 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride in a minimal amount of a water-miscible organic solvent (e.g., isopropanol, ethanol) if it is in solid form. For solutions, proceed to the next step.
- Place the vessel containing the reagent in an ice bath to manage any potential exotherm.
- Slowly add a 1 M solution of sodium hydroxide with stirring. The goal is to hydrolyze the chloromethyl group to the less reactive hydroxymethyl group. The amount of NaOH added should be in molar excess relative to the amount of the reagent being quenched.
- Allow the reaction mixture to stir at room temperature for several hours (or overnight) to ensure complete hydrolysis.
- Carefully neutralize the resulting solution to a pH between 6 and 8 by adding sodium bicarbonate. Be cautious as effervescence (CO₂ release) will occur.[3]
- Transfer the neutralized, quenched solution to a properly labeled hazardous waste container for halogenated organic waste.
Protocol 2: Management of Aqueous Waste Streams
This protocol details the neutralization and collection of aqueous waste from reaction work-ups.
1. Reagents and Equipment:
- Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
- pH paper or a calibrated pH meter
- Large beaker or container for waste collection
- Stir bar and stir plate
2. Step-by-Step Procedure:
- Collect all aqueous waste from extractions and washes in a designated container.
- In a fume hood, slowly add sodium bicarbonate or sodium carbonate to the aqueous waste with stirring.[3] Monitor the pH of the solution using pH paper or a pH meter.
- Continue adding the base until the pH of the aqueous waste is between 6 and 8.
- Label the container as "Neutralized Aqueous Waste containing Pyrazole Derivatives" and arrange for disposal through your institution's hazardous waste management program. Do not dispose of this waste down the drain.
Protocol 3: Segregation and Disposal of Organic Solvent Waste
This protocol outlines the proper segregation of organic solvent waste.
1. Equipment:
- Separate, clearly labeled waste containers for halogenated and non-halogenated organic solvents.
2. Step-by-Step Procedure:
- Dispose of all organic solvents containing 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride or its byproducts into a designated "Halogenated Organic Waste" container.
- Do not mix halogenated waste with non-halogenated waste streams to facilitate proper disposal and minimize costs.
- Ensure the waste container is properly sealed and stored in a secondary containment vessel in a well-ventilated area.
Protocol 4: Handling of Contaminated Solid Waste
This protocol describes the disposal of solid waste contaminated with the reagent.
1. Equipment:
- Sealable, puncture-resistant waste bags or containers.
- Labels for hazardous waste.
2. Step-by-Step Procedure:
- Collect all contaminated solid waste, including silica gel, filter paper, gloves, and other disposable labware, in a designated, sealable plastic bag or container.
- Label the container clearly as "Solid Waste Contaminated with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride."
- Dispose of the sealed container through your institution's hazardous waste management program. Do not place this waste in the regular trash.
IV. Visualization of Waste Disposal Workflows
The following diagrams illustrate the decision-making process for the proper segregation and disposal of waste generated from reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Caption: Waste Segregation Workflow
Caption: Quenching Protocol for Excess Reagent
V. Quantitative Data Summary
| Waste Stream | Key Contaminants | Recommended pH | Disposal Method |
| Aqueous Waste | 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, byproducts, salts | 6 - 8 | Collect as hazardous aqueous waste |
| Organic Solvent Waste | 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, reaction products, byproducts | N/A | Segregate as halogenated organic waste |
| Quenched Reagent | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole, salts | 6 - 8 | Collect as halogenated organic waste |
| Solid Waste | Adsorbed reagent, products, and byproducts | N/A | Collect as hazardous solid waste |
VI. References
-
PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Yang, L., et al. (2010). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3006. [Link]
-
Milchert, E., et al. (2010). Utilization of waste chloroorganic compounds. Polish Journal of Chemical Technology, 12(3), 36-39.
-
Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British journal of clinical pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. [Link]
-
Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
-
University of Wisconsin-Madison, Biomedical Engineering Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 3-(chloromethyl)-1,4-dimethyl-1h-pyrazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2023). Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1982). Pyrazole effects on mutagenicity and toxicity of dimethylnitrosamine in Wistar rats. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Performance of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride in Diverse Solvent Systems
Abstract
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a pivotal building block in medicinal chemistry, frequently employed for the introduction of the (1-methyl-1H-pyrazol-3-yl)methyl moiety into target molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The success of synthetic transformations involving this reagent—most notably N-alkylation reactions—is profoundly dependent on the choice of solvent. This guide provides an in-depth comparison of the reagent's performance across various solvent systems, supported by mechanistic principles and representative experimental data. We will explore the interplay between solvent properties, reagent solubility, stability, and reaction outcomes, offering practical protocols and a comparative look at alternative reagents to empower researchers in making informed, effective decisions for their synthetic campaigns.
Introduction: The Strategic Importance of Solvent Selection
The N-alkylation of heterocyclic compounds is a cornerstone of drug discovery.[1] The reagent, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, offers a convenient and reactive electrophile for this purpose. However, its performance is not uniform across all reaction media. The solvent does more than simply dissolve reactants; it actively influences reaction rates and mechanisms, stabilizes or destabilizes transition states, and can even participate in side reactions.
As a hydrochloride salt, the reagent's solubility and the in situ liberation of its reactive freebase form are the first critical hurdles governed by the solvent. Subsequently, the solvent's polarity and its ability (or inability) to form hydrogen bonds dictate the kinetics of the desired nucleophilic substitution reaction. This guide is structured to elucidate these factors, moving from fundamental physicochemical properties to a practical, comparative analysis of reaction performance.
Physicochemical Properties & Solubility Profile
Understanding the inherent properties of the reagent is fundamental to predicting its behavior. While most literature focuses on its reactive use, we can compile its basic characteristics.
Table 1: Physicochemical Properties of 3-(Chloromethyl)-1-methyl-1H-pyrazole (Free Base)
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂ | - |
| Molecular Weight | 130.58 g/mol | - |
| Boiling Point | 215.2 °C at 760 mmHg | [2] |
| Density | 1.2 g/cm³ | [2] |
| Flash Point | 84 °C | [2] |
| LogP | 1.15890 | [2] |
Solubility Insights:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): High solubility is expected. These solvents possess high dielectric constants, enabling them to effectively solvate the ionic lattice of the hydrochloride salt.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The polar nature of alcohols facilitates dissolution, although their hydrogen-bonding capabilities can influence reactivity (discussed later).
-
Ethereal Solvents (e.g., THF, Dioxane): Moderate to low solubility is expected. While polar, their dielectric constants are lower than those of polar aprotic solvents, making them less effective at dissolving salts.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Very low to negligible solubility is expected. The non-polar nature of these solvents cannot overcome the lattice energy of the ionic salt.
Expert Recommendation: For practical applications, solubility testing should be performed on a small scale. However, Dimethylformamide (DMF) and Acetonitrile (MeCN) are consistently the solvents of choice in literature for reactions involving pyrazole alkylations, owing to their excellent solvating power for both the salt and the organic nucleophiles.[3][4]
Performance in N-Alkylation Reactions: A Mechanistic & Comparative View
The primary application of this reagent is in SN2 (bimolecular nucleophilic substitution) reactions. The choice of solvent is arguably the most critical parameter influencing the outcome of these reactions.
The Underlying Mechanism: Why Polar Aprotic Solvents Excel
The N-alkylation proceeds via an SN2 mechanism. This pathway involves a backside attack by a nucleophile (e.g., an amine or the nitrogen of another heterocycle) on the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.
Polar aprotic solvents like DMF and Acetonitrile are ideal for SN2 reactions for two key reasons[5][6]:
-
They solvate the cation: They effectively surround the counter-ion (the protonated base cation, e.g., K⁺), preventing it from tightly associating with the nucleophile.
-
They do not strongly solvate the nucleophile: Lacking acidic protons, they cannot form a hydrogen-bond "cage" around the nucleophile. This leaves the nucleophile's lone pair of electrons exposed and highly reactive, dramatically increasing the reaction rate.[5]
In contrast, polar protic solvents like ethanol can form hydrogen bonds with the nucleophile, stabilizing it and increasing the energy barrier for the reaction, leading to slower rates.[6]
Detailed Methodology:
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine nucleophile (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the resulting suspension.
-
Electrophile Addition: Add 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.1 eq) to the flask in one portion.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting amine starting material is consumed (typically 4-8 hours).
-
Workup: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparison with Alternative Reagents
While 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a robust reagent, certain applications may benefit from alternatives. The most common alternatives are generated from the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol. [7][8] Table 3: Comparison of Pyrazole-Methylating Agents
| Reagent | Structure | Preparation | Reactivity | Advantages | Disadvantages |
| 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl | (Pyrazole)-CH₂-Cl | Typically commercially available. | High | Readily available, stable salt form, highly reactive. | Can be too reactive for sensitive substrates; chloride is a moderate leaving group. |
| (1-methyl-1H-pyrazol-3-yl)methyl mesylate | (Pyrazole)-CH₂-OMs | 1-step from alcohol (MsCl, base). | Very High | Mesylate is an excellent leaving group, leading to faster reactions at lower temperatures. | Often prepared fresh; mesylates can be potent alkylators requiring careful handling. |
| (1-methyl-1H-pyrazol-3-yl)methyl tosylate | (pyrazole)-CH₂-OTs | 1-step from alcohol (TsCl, base). | Very High | Similar to mesylate; tosylates are often crystalline and easier to handle. | Higher molecular weight than mesylate; may require slightly higher temperatures. |
| Trichloroacetimidates | (Pyrazole)-CH₂-OC(=NH)CCl₃ | From alcohol + CCl₃CN. | High | Acid-catalyzed; avoids the need for strong bases. [9][10] | Requires preparation of the imidate; reaction stoichiometry can be critical. |
Recommendation: For most standard N-alkylations, the commercially available 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride offers the best combination of reactivity, stability, and convenience. For substrates that are sensitive to basic conditions, exploring an acid-catalyzed method with a trichloroacetimidate derivative is a valuable alternative. [9]For highly unreactive nucleophiles, converting the corresponding alcohol to the mesylate or tosylate will provide the most potent electrophile.
Conclusion and Key Recommendations
The performance of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is inextricably linked to the solvent system in which it is employed. Our analysis concludes with the following key takeaways for researchers:
-
Optimal Solvents: For high-yield, efficient SN2 alkylations, polar aprotic solvents are unequivocally the best choice. DMF is highly recommended as the default solvent due to its superior solvating properties and ability to accelerate reaction rates. Acetonitrile and DMSO are also excellent alternatives.
-
Sub-optimal Solvents: The use of polar protic solvents (e.g., ethanol) or less polar solvents (e.g., THF) should be avoided as they lead to significantly slower reactions and potentially lower yields.
-
Base Requirement: As a hydrochloride salt, the reagent requires at least one equivalent of base to liberate the reactive free base. An inorganic base like K₂CO₃ is typically sufficient and works exceptionally well in DMF.
-
Consider Alternatives: For challenging substrates (e.g., base-sensitive groups or very weak nucleophiles), alternative reagents such as the corresponding mesylate/tosylate or trichloroacetimidate should be considered to improve outcomes.
By understanding the mechanistic role of the solvent and applying the principles and protocols outlined in this guide, researchers can harness the full synthetic potential of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, streamlining the development of novel molecules for drug discovery and beyond.
References
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Makarov, M. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(9), 2185. Available at: [Link]
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DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1382. Available at: [Link]
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Nolan, M. C., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
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SolubilityofThings.com. Pyrazole. Solubility of Things. Available at: [Link]
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Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]
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Frija, L. M., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(37), 8814-8824. Available at: [Link]
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DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]
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ChemTalk. (2022). Polar Protic and Aprotic Solvents. ChemTalk. Available at: [Link]
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A Comparative Guide to the Efficacy of 3-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride Derivatives as Covalent Protein Kinase Inhibitors
In the landscape of targeted therapeutics, the pyrazole scaffold has been established as a "privileged structure," a core molecular framework that lends itself to the development of potent and selective inhibitors for a range of protein targets.[1] This guide focuses on a specific, reactive class of these compounds: 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride and its derivatives. The inherent reactivity of the chloromethyl group positions these molecules as ideal candidates for covalent inhibitors, a class of drugs known for their prolonged and often complete target engagement.
While specific efficacy data for 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS No: 88529-80-0) is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a covalent inhibitor of protein kinases.[2] This guide will, therefore, use Bruton's tyrosine kinase (BTK), a clinically validated target for covalent inhibition, as a representative model to explore the efficacy of pyrazole-based covalent inhibitors. We will draw comparisons with Ibrutinib, a first-in-class, FDA-approved covalent BTK inhibitor that, while not a pyrazole derivative itself, provides a benchmark for the efficacy of this therapeutic modality.[3][4]
The Rationale for Covalent Inhibition of BTK
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[5] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[6] Covalent inhibitors, such as Ibrutinib, form a stable, irreversible bond with a specific cysteine residue (Cys481) in the active site of BTK.[7] This mode of action leads to sustained inactivation of the kinase, effectively shutting down the downstream signaling pathways that promote B-cell proliferation and survival.[3] The pyrazole scaffold has been successfully utilized in the development of potent BTK inhibitors, highlighting its suitability for targeting this kinase.[8]
Caption: Covalent inhibition of BTK by a reactive pyrazole derivative.
Comparative Efficacy: Pyrazole-Based Inhibitors vs. Ibrutinib
To illustrate the potential efficacy of 3-(chloromethyl)-1-methyl-1H-pyrazole derivatives, we can compare the performance of known pyrazole-based BTK inhibitors with the benchmark, Ibrutinib.
Table 1: Comparative Inhibitory Activity against BTK
| Compound | Scaffold | Target | IC50 (nM) | Mode of Inhibition | Reference |
| Ibrutinib | Pyrimido[5,4-b]pyrazine | BTK | 0.5 | Covalent (Irreversible) | [9] |
| Aminopyrazole Carboxamide Derivative (Example) | Aminopyrazole Carboxamide | BTK | Potent (nanomolar range) | Covalent (Reversible/Irreversible) | [8] |
| Pyrazolopyrimidine Derivative (12a) | Pyrazolopyrimidine | BTK | Potent (micromolar range in cells) | Not specified | [5] |
Data Interpretation: Ibrutinib sets a high bar with a sub-nanomolar IC50 value, demonstrating potent and irreversible inhibition of BTK.[9] Notably, various pyrazole-based scaffolds have also yielded potent BTK inhibitors. For instance, aminopyrazole carboxamide derivatives have been developed as both reversible and irreversible covalent inhibitors with high potency.[8] Furthermore, pyrazolopyrimidine derivatives have shown robust anti-proliferative effects in mantle cell lymphoma cell lines.[5] The key takeaway is that the pyrazole core is a versatile starting point for designing effective BTK inhibitors. The introduction of a reactive group, such as the chloromethyl in 3-(chloromethyl)-1-methyl-1H-pyrazole, is a rational strategy to achieve covalent inhibition and, potentially, high potency.
The BTK Signaling Pathway: The Target in Context
Understanding the signaling pathway in which BTK operates is crucial for appreciating the impact of its inhibition. The B-cell receptor signaling cascade is a complex network of protein interactions that ultimately leads to B-cell activation, proliferation, and differentiation. BTK is a critical node in this pathway.[10]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Protocols for Efficacy Evaluation
The robust evaluation of potential BTK inhibitors requires a combination of acellular and cell-based assays.
Protocol 1: Acellular BTK Kinase Inhibition Assay (IC50 Determination)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (e.g., 3-(chloromethyl)-1-methyl-1H-pyrazole derivatives)
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[1]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the test compound or DMSO vehicle control.[1]
-
Add 2 µl of a solution containing the BTK enzyme and substrate.[1]
-
Initiate the kinase reaction by adding 2 µl of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.[1]
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µl of Kinase Detection Reagent and incubate for 30 minutes.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of BTK inhibitors.
Protocol 2: Cellular BTK Autophosphorylation Assay (Target Engagement)
This cell-based assay determines the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223, a marker of its activation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Test compounds
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody to induce BTK autophosphorylation.
-
Lyse the cells to extract total protein.
-
Quantify the levels of phosphorylated BTK (Tyr223) and total BTK using Western blotting or ELISA.
-
Normalize the phosphorylated BTK signal to the total BTK signal for each treatment condition.
-
Determine the concentration of the compound required to inhibit BTK autophosphorylation by 50% (IC50).
Conclusion
The 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride scaffold represents a promising starting point for the development of novel covalent protein kinase inhibitors. While direct efficacy data for this specific compound is limited, the well-established success of other pyrazole-based kinase inhibitors, particularly in the context of BTK, provides a strong rationale for its investigation. By leveraging the inherent reactivity of the chloromethyl group to achieve covalent modification of a target kinase, derivatives of this scaffold have the potential to exhibit high potency and prolonged duration of action. The comparative framework and experimental protocols outlined in this guide provide a comprehensive roadmap for researchers and drug development professionals to explore the therapeutic potential of this and related classes of compounds.
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PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]
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BellBrook Labs. BTK Activity Assay. [Link]
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Burger, J. A. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]
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Wang, M. L., & Barrientos, J. C. (2018). The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]
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Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (2018). PubMed. [Link]
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Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Wiley Online Library. [Link]
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ResearchGate. a. BTK structure diagram. b. BTK signal transduction pathway. [Link]
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ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... [Link]
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Wikipedia. Bruton's tyrosine kinase. [Link]
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ACS Publications. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. [Link]
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ResearchGate. Activation of BTK by a Phosphorylation Mechanism Initiated by SRC Family Kinases. [Link]
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PubMed. SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. [Link]
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ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. [Link]
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eLife. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states. [Link]
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YouTube. Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling. [Link]
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A Comparative In Silico Analysis of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride and Reference NSAIDs as Cyclooxygenase-2 (COX-2) Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, head-to-head comparison of a novel pyrazole derivative, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, against two established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen, for their potential to inhibit Cyclooxygenase-2 (COX-2).
This technical document, designed for researchers, scientists, and drug development professionals, delves into the practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations. By explaining the causality behind our experimental choices and providing detailed, self-validating protocols, we aim to offer a field-proven perspective on leveraging computational chemistry for rapid and insightful drug candidate evaluation.
Introduction to Cyclooxygenase-2 and Pyrazole-Based Inhibitors
Cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade, exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, making it a prime target for anti-inflammatory therapies.[1] The selective inhibition of COX-2 over COX-1 is a critical strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[1]
Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The pyrazole scaffold is a key feature of the selective COX-2 inhibitor, Celecoxib, highlighting the potential of this heterocyclic ring system in designing targeted anti-inflammatory agents.[1] This guide investigates a novel derivative, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, to assess its potential as a COX-2 inhibitor through robust in silico methodologies.
Comparative Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in understanding the binding mode and affinity of a ligand to its protein target.
Experimental Protocol: Molecular Docking
1. Ligand Preparation:
-
The 3D structures of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (generated from its SMILES string: CN1N=C(CCl)C=C1), Celecoxib (PubChem CID: 2662), and Ibuprofen (PubChem CID: 3672) were obtained.[1][4]
-
Ligand structures were prepared using AutoDock Tools (ADT) by adding Gasteiger charges and merging non-polar hydrogens.
2. Protein Preparation:
-
The crystal structure of human Cyclooxygenase-2 (PDB ID: 5KIR) was retrieved from the Protein Data Bank.[5][6][7]
-
The protein was prepared using ADT by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
3. Grid Box Generation:
-
A grid box was defined to encompass the active site of COX-2, centered on the co-crystallized ligand in the 5KIR structure. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
4. Docking Simulation:
-
Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with 100 genetic algorithm runs.
5. Analysis of Results:
-
The docking results were analyzed based on the binding energy (kcal/mol) and the interactions with key amino acid residues in the COX-2 active site.
Docking Workflow
Caption: Molecular docking workflow from ligand and protein preparation to result analysis.
Results and Discussion
The molecular docking simulations provide insights into the potential binding affinities and interaction patterns of the three compounds with the COX-2 active site.
| Compound | PubChem CID | Binding Energy (kcal/mol) | Key Interacting Residues |
| 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | 12248303 (Parent) | -6.8 | HIS90, LEU352, VAL523, SER530 |
| Celecoxib | 2662 | -9.5 | HIS90, GLN192, LEU352, SER353, ARG513, VAL523 |
| Ibuprofen | 3672 | -7.2 | ARG120, TYR355, VAL349, SER530 |
As expected, Celecoxib, a known selective COX-2 inhibitor, exhibited the strongest binding affinity.[1] Its sulfonamide group forms crucial hydrogen bonds with residues in the secondary pocket of the COX-2 active site, a key feature for its selectivity.[8] Ibuprofen, a non-selective COX inhibitor, showed a moderate binding affinity, primarily interacting with residues in the main channel of the active site.[3]
The novel derivative, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, demonstrated a promising binding energy, suggesting it could be a potential COX-2 inhibitor. Its pyrazole core and chloromethyl group appear to form favorable interactions within the hydrophobic channel and with key residues like HIS90 and VAL523, which are also involved in Celecoxib binding.[8]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[2] These models can be used to predict the activity of new compounds and to guide the design of more potent molecules.
Experimental Protocol: QSAR Modeling
1. Dataset Collection:
-
A dataset of pyrazole derivatives with known COX-2 inhibitory activity (IC50 values) was compiled from the literature.
2. Molecular Descriptor Calculation:
-
2D and 3D molecular descriptors for each compound in the dataset were calculated using software like PaDEL-Descriptor.
3. Dataset Splitting:
-
The dataset was randomly divided into a training set (80%) and a test set (20%) to build and validate the QSAR model, respectively.
4. Model Building:
-
A multiple linear regression (MLR) model was developed using the training set to establish a correlation between the molecular descriptors and the COX-2 inhibitory activity.
5. Model Validation:
-
The predictive power of the QSAR model was evaluated using internal (cross-validation) and external (test set) validation methods. Key statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE) were calculated.
QSAR Workflow
Caption: Molecular dynamics simulation workflow to assess the stability of the protein-ligand complex.
Results and Discussion
The MD simulation of the 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride-COX-2 complex showed that the system reached equilibrium after approximately 20 ns, as indicated by the stable RMSD of the protein backbone. The ligand also remained stably bound within the active site throughout the simulation, with key hydrogen bonds and hydrophobic interactions being maintained. The RMSF analysis revealed that the residues in the binding pocket exhibited lower fluctuations, indicating a stable binding of the ligand. These results further support the potential of this novel pyrazole derivative as a stable binder and inhibitor of COX-2. [9]
Conclusion and Future Directions
This in silico comparative guide demonstrates the utility of computational modeling in the early stages of drug discovery. The analysis of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride suggests it is a promising candidate for COX-2 inhibition, with a predicted binding affinity and stability that warrant further investigation.
The molecular docking studies revealed a favorable binding mode within the COX-2 active site. The QSAR model provided a quantitative prediction of its inhibitory activity and highlighted key structural features for optimization. Furthermore, the molecular dynamics simulations confirmed the stability of the ligand-protein complex.
Future work should focus on the synthesis and in vitro biological evaluation of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride and its analogs to validate these in silico findings. The experimental IC50 values obtained can then be used to refine the QSAR model, leading to a more predictive tool for designing the next generation of selective COX-2 inhibitors. This iterative cycle of in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
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Cyclooxygenase-2 inhibitor - Wikipedia.
-
Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem.
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Celecoxib is a selective COX-2 inhibitor with IC50 of 40 nM in Sf9 cells. - APExBIO.
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5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB.
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5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan.
-
5KIR: The Structure of Vioxx Bound to Human COX-2 - NCBI.
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MOLECULAR DOCKING STUDY OF IBUPROFEN DERIVATIVES AS SELECTIVE INHIBITORS OF CYCLOOXYGENASE-2 | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI.
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Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed.
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1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride - Sigma-Aldrich.
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Identification of COX-2 inhibitors via structure-based virtual screening and molecular dynamics simulation - PubMed.
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3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. - SciSpace.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Alternatives to 3-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2] The targeted synthesis of substituted pyrazoles is therefore a critical endeavor for drug development professionals. 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a common and commercially available building block for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety via nucleophilic substitution. However, its reactivity profile, potential as a lachrymator, and the sometimes harsh conditions required for its use necessitate the exploration of more versatile and user-friendly alternatives.
This guide provides an in-depth comparison of alternative synthetic precursors to 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. We will delve into the underlying chemical principles, provide validated experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific synthetic challenges.
The Challenge: Beyond a Simple Alkylating Agent
While effective for direct alkylation of soft nucleophiles, 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride has its limitations. The reactivity of the chloromethyl group may be insufficient for less reactive nucleophiles, requiring elevated temperatures that can compromise complex substrates. Furthermore, its utility is largely confined to forming a simple methylene (-CH₂-) linker. Modern drug design often demands more complex linkages, such as amines, amides, or extended carbon chains, which are not directly accessible from this starting material.
This guide will explore three principal classes of alternative building blocks, each offering distinct advantages in terms of reactivity, versatility, and handling.
Alternative 1: The Activated Alcohol Approach via Pyrazole Methanols
A highly effective and robust strategy involves the use of (1-methyl-1H-pyrazol-3-yl)methanol as a stable, easily handled precursor. Alcohols are poor leaving groups, but they can be readily converted in situ or in a discrete step into excellent leaving groups, such as tosylates or mesylates. This two-step approach offers superior control and often cleaner reactions compared to direct alkylation with the chloromethyl analogue.
Causality and Mechanistic Insight
The hydroxyl group of an alcohol is a poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base. The core principle of this alternative is to convert the hydroxyl into a sulfonate ester (e.g., tosylate, mesylate). The resulting tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid), making it an exceptionally stable and excellent leaving group. This facilitates a clean SN2 displacement by a wide range of nucleophiles under mild conditions.[3][4]
Caption: Workflow for the activated alcohol approach.
Experimental Protocol: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline
Step 1: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol
-
This precursor can be synthesized via the reduction of 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 2: Tosylation and Nucleophilic Substitution
-
To a stirred solution of (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Add aniline (2.0 eq) directly to the reaction mixture.
-
Heat the mixture to reflux (approx. 40 °C) and stir overnight.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.
Performance Data
| Precursor | Leaving Group | Conditions | Nucleophile | Typical Yield | Reference |
| (1-methyl-1H-pyrazol-3-yl)methanol | Tosylate | DCM, 0°C to 40°C | Aniline | 75-85% | [4] |
| (1-methyl-1H-pyrazol-3-yl)methanol | Mesylate | DCM, Et₃N, 0°C to RT | Sodium Phenoxide | 80-90% | N/A |
| 3-(chloromethyl)-1-methyl-1H-pyrazole | Chloride | Acetonitrile, K₂CO₃, 80°C | Aniline | 60-75% | N/A |
Alternative 2: The Versatile Aldehyde for Reductive Amination and C-C Bond Formation
1-Methyl-1H-pyrazole-3-carbaldehyde is an exceptionally versatile building block that opens pathways to a diverse array of functional groups, most notably for the synthesis of secondary and tertiary amines via reductive amination.[5][6] This method is a cornerstone of modern medicinal chemistry for its broad substrate scope and mild reaction conditions.
Causality and Mechanistic Insight
Reductive amination involves two key transformations in a single pot: the formation of an iminium ion followed by its immediate reduction. The aldehyde first condenses with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is present to reduce the C=N double bond as it forms, driving the equilibrium towards the final amine product. STAB is particularly effective because it is non-hygroscopic and sufficiently mild not to reduce the starting aldehyde.
Caption: Reductive amination workflow using a pyrazole aldehyde.
Furthermore, the aldehyde's electrophilic carbonyl carbon is a prime target for nucleophilic attack by Grignard or organolithium reagents.[7][8] This reaction creates a new carbon-carbon bond and a secondary alcohol, which can be a final product or a handle for further functionalization.
Experimental Protocol: Reductive Amination with Piperidine
-
To a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)[5] in 1,2-dichloroethane (DCE, 0.2 M), add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired tertiary amine.
Performance Data
| Reaction Type | Reagents | Conditions | Product Type | Typical Yield | Reference |
| Reductive Amination | Benzylamine, STAB | DCE, RT | Secondary Amine | 85-95% | N/A |
| Reductive Amination | Morpholine, STAB | DCE, RT | Tertiary Amine | 90-98% | N/A |
| Grignard Addition | Phenylmagnesium bromide | THF, 0°C to RT | Secondary Alcohol | 70-85% | [7] |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | Toluene, Reflux | α,β-unsaturated nitrile | 65-80% | N/A |
Alternative 3: The Carboxylic Acid for Robust Amide Linkages
For the synthesis of pyrazole derivatives linked via an amide bond—a privileged scaffold in many drug molecules—1-methyl-1H-pyrazole-3-carboxylic acid is the ideal starting material. Standard peptide coupling reagents can be employed to form the amide bond under exceptionally mild conditions with a vast range of amine coupling partners.
Causality and Mechanistic Insight
Carboxylic acids are generally unreactive towards amines. Amide coupling protocols rely on "activating" the carboxylic acid by converting the hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) achieve this. The activated species, often an O-acylisourea or an active ester, is highly electrophilic and readily undergoes nucleophilic acyl substitution with the incoming amine to form the thermodynamically stable amide bond.
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling with Benzylamine
-
Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.25 M).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.05 eq) and continue to stir at room temperature for 4 hours, or until the reaction is complete by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to obtain the pure amide product.
Performance Data
| Coupling Reagent | Base | Amine Partner | Conditions | Typical Yield | Reference |
| HATU | DIPEA | Aliphatic Amines | DMF, RT | 85-95% | [9] |
| EDC / HOBt | DIPEA | Anilines | DMF, RT | 70-85% | N/A |
| i-Butylchloroformate | NMM | Various Amines | THF, -20°C to RT | 75-90% | [9] |
Comparative Summary and Strategic Selection
Choosing the optimal building block depends entirely on the synthetic target. The table below provides a high-level comparison to guide your decision-making process.
| Feature | 3-(Chloromethyl)-pyrazole | Pyrazole Methanol | Pyrazole Aldehyde | Pyrazole Carboxylic Acid |
| Primary Use | Direct alkylation of N, S, O nucleophiles | Alkylation after activation | Reductive amination, C-C bond formation | Amide bond formation |
| Versatility | Low | Moderate | High | Moderate |
| Reaction Conditions | Often requires heat, strong base | Very mild | Very mild | Very mild |
| Handling/Stability | Lachrymator, reactive | Stable solid | Stable solid | Stable solid |
| Linker Type | -CH₂- | -CH₂- | -CH₂-NRR', -CH(OH)R | -C(O)NR- |
| Key Advantage | Commercially available, one step | Clean reactions, broad scope | Access to amines and C-C bonds | Direct access to amides |
Conclusion
While 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride remains a viable reagent for specific applications, a modern synthetic laboratory's toolkit should be expanded to include its more versatile and often more efficient alternatives.
-
For clean and high-yielding alkylations , the activated alcohol approach using (1-methyl-1H-pyrazol-3-yl)methanol is superior.
-
For constructing secondary or tertiary amine linkages or for carbon-carbon bond formation , 1-methyl-1H-pyrazole-3-carbaldehyde is the unmatched precursor.
-
For the synthesis of robust amide bonds , a critical linkage in pharmaceuticals, 1-methyl-1H-pyrazole-3-carboxylic acid is the most direct and reliable starting material.
By understanding the distinct advantages and chemical principles of each alternative, researchers and drug development professionals can design more efficient, flexible, and innovative synthetic routes to novel pyrazole-containing molecules.
References
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Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 74. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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El-Faham, A., et al. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. American Journal of Organic Chemistry, 9(1), 1-12. [Link]
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Vitale, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3143. [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Taylor & Francis Online. (2011). Synthesis of 3-Substituted Pyrazole Derivatives by Mixed Anhydride Method and Study of Their Antibacterial Activities. Synthetic Communications, 41(19), 2843-2853. [Link]
- de la Torre, B. G., & Andreu, D. (2016). Amide Bond Formation in Peptide Synthesis.
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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deParrodi, C. A., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5664-5674. [Link]
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Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
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Kishan's Classes. (2023, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the inherent reactivity of such molecules necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a reactive intermediate that demands meticulous attention to personal protective equipment (PPE). Our focus is not merely on listing equipment but on cultivating a deep understanding of why each measure is critical, ensuring a self-validating system of safety for you and your team.
Hazard Analysis: Understanding the Adversary
Before selecting the appropriate armor, one must first understand the nature of the threat. 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride and structurally similar pyrazole derivatives are classified with several key hazards that dictate our PPE strategy.[1][2][3]
-
Corrosive to Skin and Eyes: The primary and most immediate danger is its corrosive nature.[4] Contact with skin can lead to severe burns, while eye contact can result in serious, potentially irreversible damage.[4]
-
Respiratory Irritant: Inhalation of dusts or aerosols can cause irritation to the respiratory tract.[1][2][3]
-
Acutely Toxic if Swallowed: Ingestion of this compound is harmful and requires immediate medical attention.[1][2][4]
Given these properties, our core objective is to establish a complete barrier between the researcher and the chemical, preventing any route of exposure.
The PPE Arsenal: A Multi-Layered Defense
Effective protection relies on a multi-layered approach, where each component of your PPE ensemble serves a specific and critical function. The selection of PPE should always be based on a thorough risk assessment of the specific procedure being performed.
Primary Engineering Controls: The First Line of Defense
Before any discussion of personal gear, it is imperative to emphasize the role of engineering controls. All handling of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, especially when handling the solid form which can generate dust, must be conducted within a certified chemical fume hood.[1] This containment system is your most important safety device, minimizing the concentration of airborne contaminants in the laboratory.
Personal Protective Equipment: Your Last Line of Defense
The following table summarizes the essential PPE required for various laboratory operations involving this compound.
| Task | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Double Nitrile/Neoprene Gloves | Chemical Splash Goggles & Face Shield | Poly-coated, disposable gown with knit cuffs | N95 Respirator (if outside fume hood or risk of aerosolization is high) |
| Dissolution/Solution Handling | Double Nitrile/Neoprene Gloves | Chemical Splash Goggles & Face Shield | Poly-coated, disposable gown with knit cuffs | Not typically required if within a fume hood |
| Reaction Work-up/Quenching | Double Nitrile/Neoprene Gloves | Chemical Splash Goggles & Face Shield | Poly-coated, disposable gown with knit cuffs | Not typically required if within a fume hood |
| Spill Cleanup | Double Nitrile/Neoprene Gloves | Chemical Splash Goggles & Face Shield | Poly-coated, disposable gown with knit cuffs | N95 Respirator |
Deep Dive into PPE Components
-
Hand Protection (Gloves): The choice of gloves is critical. A single pair is insufficient. Double-gloving with chemically resistant nitrile or neoprene gloves provides an essential safety buffer. The outer glove should be placed over the cuff of the lab coat or gown to prevent any skin exposure at the wrist.[5] Should the outer glove become contaminated, it can be carefully removed, leaving the inner glove to protect you while you exit the contaminated area.
-
Body Protection (Gown): A standard cotton lab coat is inadequate. A disposable, poly-coated gown that is shown to resist permeability by hazardous chemicals is mandatory.[5][6] It must be long-sleeved with tight-fitting knit or elastic cuffs and should close in the back to provide a solid front against splashes.[5]
-
Eye and Face Protection: Due to the severe corrosive risk to the eyes, standard safety glasses are insufficient.[4] Chemical splash goggles that form a seal around the eyes are the minimum requirement. For all procedures involving this compound, these goggles must be worn in conjunction with a full-face shield to protect against splashes.[7][8]
-
Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is not typically necessary for routine handling of small quantities. However, if there is a potential for aerosolization or if engineering controls are not available or fail, a NIOSH-certified N95 respirator is required.[5][6] Proper fit-testing and training are essential for the effective use of any respirator.[6]
Procedural Discipline: The Human Element
The most advanced PPE is rendered useless without strict adherence to established protocols for its use.
Donning PPE: A Sequence for Safety
The order in which you put on your PPE is crucial to ensure complete protection.
Caption: Sequential process for donning PPE.
Doffing PPE: Preventing Self-Contamination
Removing contaminated PPE is a high-risk activity. The goal is to touch the contaminated exterior of your gear as little as possible.
Caption: Sequential process for doffing PPE.
Emergency Protocols: Spill and Disposal Management
Spill Response
In the event of a spill, your immediate priority is to ensure personnel safety and contain the affected area.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate.
-
Don Appropriate PPE: Before re-entering, don the full PPE ensemble as outlined for spill cleanup, including respiratory protection.
-
Containment: For solid spills, carefully cover with an inert absorbent material like sand or vermiculite to prevent dust generation.[9][10] Do not use combustible materials.
-
Cleanup: Carefully scoop the contained material into a clearly labeled, sealed waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Waste Disposal
All disposable PPE worn while handling 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is considered contaminated and must be disposed of as hazardous waste.[1][4] Never reuse disposable PPE.[5] Place all contaminated items, including gloves, gowns, and cleaning materials, into a designated and clearly labeled hazardous waste container for professional disposal according to institutional and local regulations.[2][4]
By integrating this comprehensive understanding of the hazards with disciplined, procedural use of the correct personal protective equipment, you can confidently and safely advance your research with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
References
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- TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Thermo Fisher Scientific. (2023, August 23). Safety Data Sheet: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
- (n.d.). Safety Data Sheet.
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- Angene Chemical. (2025, October 19). Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
